molecular formula C8H11Cl2N3O4S B13075219 1-[(3,4-Dichlorophenyl)methyl]guanidine,sulfuricacid CAS No. 1394042-28-4

1-[(3,4-Dichlorophenyl)methyl]guanidine,sulfuricacid

Katalognummer: B13075219
CAS-Nummer: 1394042-28-4
Molekulargewicht: 316.16 g/mol
InChI-Schlüssel: QVKHHYVWLTZNCC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[(3,4-Dichlorophenyl)methyl]guanidine,sulfuricacid is a guanidine-derived compound offered for research and development purposes. Guanidine and its derivatives are a subject of significant scientific interest due to their strong basicity and versatile chemical properties . The guanidine functional group is known for its role in metabolism and its ability to form strong hydrogen bonds and stable complexes . In research, guanidine derivatives are explored as potent catalysts in organic synthesis, where their superb basicity facilitates various reactions . Furthermore, the structural motif of a guanidine group linked to an aromatic system, as seen in this compound, is commonly investigated in the development of new biocidal agents and antibacterial compounds . The presence of the dichlorophenyl group in its structure may contribute to specific biological activity and interaction with biological targets. This product is strictly for laboratory research use and is not intended for diagnostic, therapeutic, or any other human use.

Eigenschaften

CAS-Nummer

1394042-28-4

Molekularformel

C8H11Cl2N3O4S

Molekulargewicht

316.16 g/mol

IUPAC-Name

2-[(3,4-dichlorophenyl)methyl]guanidine;sulfuric acid

InChI

InChI=1S/C8H9Cl2N3.H2O4S/c9-6-2-1-5(3-7(6)10)4-13-8(11)12;1-5(2,3)4/h1-3H,4H2,(H4,11,12,13);(H2,1,2,3,4)

InChI-Schlüssel

QVKHHYVWLTZNCC-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C=C1CN=C(N)N)Cl)Cl.OS(=O)(=O)O

Herkunft des Produkts

United States
Foundational & Exploratory

1-[(3,4-Dichlorophenyl)methyl]guanidine sulfuric acid molecular structure and weight

Author: BenchChem Technical Support Team. Date: April 2026

Technical Guide: Molecular Architecture and Synthesis of Bis(1-[(3,4-Dichlorophenyl)methyl]guanidine) Sulfuric Acid

Executive Summary

As a Senior Application Scientist specializing in medicinal chemistry and synthetic scale-up, I frequently encounter aralkylguanidines due to their versatile pharmacological profiles. 1-[(3,4-Dichlorophenyl)methyl]guanidine, commonly referred to as 3,4-dichlorobenzylguanidine (3,4-DCBG), is a highly basic, lipophilic molecule. When crystallized as a sulfuric acid salt—specifically the bis-guanidinium sulfate—it exhibits exceptional bench stability, high aqueous solubility, and predictable pharmacokinetics. This technical whitepaper dissects the physicochemical properties, self-validating synthetic protocols, and mechanistic applications of this compound, providing a rigorous foundation for drug development professionals.

Molecular Architecture & Physicochemical Data

The core pharmacophore consists of a highly electron-withdrawn 3,4-dichlorobenzyl moiety attached to a guanidine headgroup. The strong basicity of the guanidine group (pKa ~12.5) ensures that it is fully protonated at physiological pH, allowing it to interact with anionic pockets in target proteins, such as transporters or mitochondrial complexes[1].

To maximize lattice energy and formulation stability, the compound is synthesized as a 2:1 sulfate salt (two guanidinium cations per sulfate anion).

Table 1: Quantitative Physicochemical Summary

ParameterValue
Chemical Name Bis(1-[(3,4-dichlorophenyl)methyl]guanidine) sulfuric acid
Common Synonym 3,4-Dichlorobenzylguanidine sulfate
CAS Registry Number 16125-89-6[2]
Base Formula C8H9Cl2N3
Salt Formula C16H20Cl4N6O4S
Base Molecular Weight 218.08 g/mol
Salt Molecular Weight 534.24 g/mol
Stoichiometry 2:1 (Guanidine : Sulfuric Acid)

Chemical Synthesis & Validation Protocols

The synthesis of 3,4-DCBG sulfate relies on the nucleophilic addition of an aralkylamine to a guanidinylating agent. In industrial and bench-scale settings, S-methylisothiouronium sulfate or cyanamide are the preferred reagents[3][4].

Causality in Reagent Selection: Using S-methylisothiouronium sulfate directly provides the sulfate counterion, bypassing the need for a secondary salt-exchange step. Furthermore, the evolution of methanethiol gas drives the reaction forward thermodynamically (Le Chatelier's principle), ensuring high conversion rates[3].

Step-by-Step Methodology: Synthesis of Bis(3,4-DCBG) Sulfate

  • Reagent Preparation: Dissolve 2.0 equivalents of 3,4-dichlorobenzylamine in a 1:1 mixture of absolute ethanol and water.

  • Electrophile Addition: Add 1.0 equivalent of S-methylisothiouronium sulfate to the stirring solution.

  • Reflux & Nucleophilic Attack: Heat the reaction mixture to reflux (approx. 85°C) for 4-6 hours. Mechanistic Note: The thermal energy overcomes the activation barrier for the amine nitrogen to attack the electrophilic carbon of the isothiouronium salt.

  • Off-Gas Scrubbing (Self-Validating Step): Route the evolved methanethiol gas through a sodium hypochlorite (bleach) scrubber. The cessation of bubbling in the scrubber serves as a self-validating, visual indicator that the reaction has reached completion.

  • Crystallization: Cool the mixture slowly to 0-5°C. The bis-guanidinium sulfate salt has significantly lower solubility in cold aqueous ethanol than the starting materials, driving selective precipitation.

  • Isolation: Isolate the product via vacuum filtration, wash with ice-cold ethanol to remove unreacted amine, and dry under a high vacuum to yield the crystalline solid[3].

Synthesis A 3,4-Dichlorobenzylamine (Nucleophile) C Nucleophilic Addition (Reflux, 85°C, EtOH/H2O) A->C B S-Methylisothiouronium Sulfate (Electrophile) B->C D Methanethiol Evolution (Thermodynamic Driver) C->D Byproduct E Cooling & Crystallization (0-5°C) C->E Intermediate F Bis(3,4-DCBG) Sulfate (Target Salt) E->F Precipitation

Synthesis workflow of 3,4-dichlorobenzylguanidine sulfate via nucleophilic addition.

Pharmacological Relevance & Mechanistic Pathways

Aralkylguanidines like 3,4-DCBG have historically been investigated for their antibacterial properties and their ability to map sympathetic nerve terminals via the Norepinephrine Transporter (NET)[3][4]. However, recent oncological research has repositioned lipophilic guanidines as potent inhibitors of mitochondrial oxidative phosphorylation (OXPHOS)[1].

Mechanistic Causality: Unlike the antidiabetic biguanide metformin, which is highly hydrophilic and relies on Organic Cation Transporter 1 (OCT1) for cellular entry, the 3,4-dichlorobenzyl group imparts significant lipophilicity to 3,4-DCBG[1]. This allows the molecule to passively diffuse across the mitochondrial membrane. Once inside, the permanently charged guanidinium headgroup binds to and inhibits Mitochondrial Complex I. This halts ATP production, triggering a metabolic crisis that activates AMPK and ultimately inhibits cancer cell proliferation[1].

Pathway Drug 3,4-DCBG (Lipophilic Cation) Target Mitochondrial Complex I (OXPHOS Inhibition) Drug->Target Binds Effect1 Decreased ATP Levels Target->Effect1 Effect2 AMPK Activation (Metabolic Shift) Effect1->Effect2 Outcome Inhibition of Cell Proliferation Effect2->Outcome

Pharmacological pathway of aralkylguanidines inhibiting mitochondrial OXPHOS.

Analytical Characterization Standards

To ensure the trustworthiness of the synthesized batch, the following analytical validations must be met:

  • 1H NMR (DMSO-d6): A singlet or heavily coupled multiplet around 4.4 ppm corresponding to the benzylic -CH2- protons. Aromatic protons will present at 7.3 - 7.7 ppm. The guanidinium protons (-NH, -NH2) typically appear as a broad singlet around 7.5 - 8.2 ppm due to rapid exchange[1].

  • LC-MS: Electrospray ionization (ESI+) must yield a base peak at m/z 218.0, corresponding to the [M+H]+ ion of the free base[1].

References

  • Acylation of guanidines and guanylhydrazones Source: Canadian Science Publishing URL:3

  • Synthesis and Biodistribution of 11c-Aralkylguanidines Source: ResearchGate URL:4

  • US20170073331A1 - Guanidine compounds and use thereof Source: Google Patents URL:1

  • bis(1-[(3,4-dichlorophenyl)methyl]guanidine) - ChemicalBook Source: ChemicalBook URL:2

Sources

An In-Depth Technical Guide to the Crystallographic Structure of 1-[(3,4-Dichlorophenyl)methyl]guanidine Sulfate

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the crystallographic structure of 1-[(3,4-Dichlorophenyl)methyl]guanidine sulfate (CAS 16125-89-6). While a publicly available crystal structure for this specific compound is not currently available, this document outlines the established methodologies for its synthesis, crystallization, and structural determination via single-crystal X-ray diffraction. By examining the crystallographic data of structurally related guanidinium salts and dichlorophenyl derivatives, this guide offers expert insights into the anticipated molecular geometry, hydrogen bonding networks, and supramolecular architecture of the title compound. This predictive analysis serves as a valuable resource for researchers in medicinal chemistry and materials science, providing a robust framework for understanding the solid-state properties of this and similar molecules.

Introduction: The Significance of Structural Elucidation

The guanidinium group is a prevalent functional group in numerous biologically active molecules and a cornerstone in supramolecular chemistry due to its ability to form strong, directional hydrogen bonds. The substitution of a 3,4-dichlorophenylmethyl moiety introduces specific steric and electronic properties that can influence molecular packing and intermolecular interactions, which are critical for drug-receptor binding and the physicochemical properties of a solid-state form. The sulfate counter-ion further contributes to the formation of intricate and stable crystal lattices.

Determining the precise three-dimensional arrangement of atoms in 1-[(3,4-Dichlorophenyl)methyl]guanidine sulfate is paramount for a comprehensive understanding of its structure-activity relationship (SAR) and for the rational design of new chemical entities. This guide provides a detailed roadmap for achieving this goal, from chemical synthesis to the final crystallographic analysis.

Synthesis and Crystallization: A Proposed Pathway

The synthesis of 1-[(3,4-Dichlorophenyl)methyl]guanidine sulfate can be approached through established methods for guanidine synthesis.[1] A plausible and efficient route involves the reaction of 3,4-dichlorobenzylamine with a suitable guanylating agent, followed by salt formation with sulfuric acid.

Proposed Synthetic Protocol

A likely synthetic pathway is the reaction of 3,4-dichlorobenzylamine with a guanylating agent such as S-methylisothiourea sulfate or cyanamide. The resulting guanidine free base can then be neutralized with a stoichiometric amount of sulfuric acid to yield the desired sulfate salt.

Diagram: Proposed Synthesis Workflow

Synthesis_Workflow cluster_synthesis Synthesis cluster_salt_formation Salt Formation 3,4-Dichlorobenzylamine 3,4-Dichlorobenzylamine Reaction Guanidinylation 3,4-Dichlorobenzylamine->Reaction Guanylating_Agent Guanylating Agent (e.g., S-Methylisothiourea sulfate) Guanylating_Agent->Reaction Guanidine_Base 1-[(3,4-Dichlorophenyl)methyl]guanidine (Free Base) Reaction->Guanidine_Base Neutralization Neutralization Guanidine_Base->Neutralization Sulfuric_Acid H₂SO₄ Sulfuric_Acid->Neutralization Final_Product 1-[(3,4-Dichlorophenyl)methyl]guanidine sulfate Neutralization->Final_Product

Caption: Proposed synthetic route to 1-[(3,4-Dichlorophenyl)methyl]guanidine sulfate.

Protocol for Single Crystal Growth

Obtaining high-quality single crystals is the most critical and often the most challenging step in crystallographic analysis. The following are proven techniques for the crystallization of small organic molecules.

Step-by-Step Crystallization Protocol:

  • Solvent Screening: Begin by assessing the solubility of the compound in a range of solvents with varying polarities (e.g., water, ethanol, methanol, acetonitrile, acetone, dichloromethane, and mixtures thereof). The ideal solvent is one in which the compound is sparingly soluble at room temperature and moderately to fully soluble upon heating.

  • Slow Evaporation:

    • Prepare a saturated or near-saturated solution of the compound in a suitable solvent at room temperature.

    • Transfer the solution to a clean vial, loosely cover it to allow for slow solvent evaporation, and store it in a vibration-free environment.

    • Monitor for crystal growth over several days to weeks.

  • Slow Cooling:

    • Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.

    • Allow the solution to cool slowly to room temperature. For even slower cooling, the vessel can be placed in a Dewar flask filled with warm water.

    • Subsequently, the solution can be transferred to a refrigerator (4 °C) and then a freezer (-20 °C) to further induce crystallization.

  • Vapor Diffusion (Hanging Drop or Sitting Drop):

    • Dissolve the compound in a solvent in which it is readily soluble (the "drop solvent").

    • Place a small drop of this solution on a siliconized glass slide.

    • Invert the slide over a reservoir containing a solvent in which the compound is poorly soluble (the "precipitant solvent"). The drop and reservoir solvents must be miscible.

    • Seal the system and allow the precipitant solvent vapor to slowly diffuse into the drop, gradually reducing the solubility of the compound and inducing crystallization.

  • Solvent-Antisolvent Diffusion:

    • Dissolve the compound in a "good" solvent.

    • Carefully layer a "poor" solvent (an "antisolvent") on top of this solution without mixing. The antisolvent should be miscible with the good solvent.

    • Over time, the two solvents will slowly mix at the interface, reducing the solubility of the compound and promoting the growth of crystals.

Single-Crystal X-ray Diffraction: The Definitive Structural Analysis

Once suitable single crystals are obtained, their structure can be determined using single-crystal X-ray diffraction. This technique provides precise atomic coordinates, allowing for the detailed analysis of bond lengths, bond angles, and intermolecular interactions.

Diagram: Crystallographic Workflow

Crystallography_Workflow Crystal_Selection Single Crystal Selection & Mounting Data_Collection X-ray Diffraction Data Collection Crystal_Selection->Data_Collection Structure_Solution Structure Solution (e.g., Direct Methods) Data_Collection->Structure_Solution Structure_Refinement Structure Refinement (Full-Matrix Least-Squares) Structure_Solution->Structure_Refinement Validation Structure Validation & Analysis Structure_Refinement->Validation CIF_File Crystallographic Information File (CIF) Validation->CIF_File

Caption: The workflow for determining a crystal structure via single-crystal X-ray diffraction.

Data Collection and Processing

A selected crystal is mounted on a goniometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector. The collected data is processed to determine the unit cell parameters and space group.

Structure Solution and Refinement

The phases of the diffracted X-rays are determined using computational methods, such as direct methods or the Patterson function, to generate an initial electron density map. This map is then interpreted to build an initial model of the molecule. The atomic positions and thermal parameters are then refined against the experimental data using a least-squares algorithm to achieve the best possible fit.

Predicted Crystallographic Features of 1-[(3,4-Dichlorophenyl)methyl]guanidine Sulfate

Based on the known crystal structures of other guanidinium salts, several key structural features can be predicted for the title compound.

The Guanidinium Cation

The guanidinium group is expected to be protonated and largely planar, with the positive charge delocalized over the three nitrogen atoms. The C-N bond lengths within the guanidinium moiety will likely be intermediate between single and double bond lengths, reflecting this resonance stabilization.

The Sulfate Anion

The sulfate anion (SO₄²⁻) will act as a hydrogen bond acceptor, interacting with the N-H donors of the guanidinium cations. Each sulfate oxygen atom has the potential to accept multiple hydrogen bonds, leading to the formation of a robust and intricate three-dimensional network.

Hydrogen Bonding and Supramolecular Assembly

The primary intermolecular interactions will be strong N-H···O hydrogen bonds between the guanidinium cations and the sulfate anions. These interactions are the driving force for the crystal packing. Common hydrogen bonding motifs, or synthons, observed in guanidinium sulfate structures include bifurcated hydrogen bonds and the formation of rings and layers. For instance, the crystal structure of bis(N,N'-diphenylguanidinium) sulfate monohydrate reveals an intricate network of hydrogen bonds where the guanidinium NH and NH₂ groups are donors to the sulfate oxygen atoms.[2][3]

Role of the Dichlorophenyl Group

The 3,4-dichlorophenylmethyl group will influence the crystal packing through steric effects and weaker intermolecular interactions such as C-H···O, C-H···π, and halogen bonding (C-Cl···Cl or C-Cl···O). The relative orientation of the phenyl ring and the guanidinium group will be a key conformational feature.

Predicted Crystallographic Data

While the precise unit cell parameters and space group cannot be predicted without experimental data, a summary of expected and experimentally determined parameters for a related compound is provided below for context.

Table 1: Example Crystallographic Data for a Guanidinium Salt

Parameterbis(N,N'-diphenylguanidinium) sulfate monohydrate[2][3]
Chemical FormulaC₂₆H₃₀N₆O₅S
Crystal SystemTriclinic
Space GroupP-1
a (Å)8.4603(4)
b (Å)8.8687(4)
c (Å)18.529(6)
α (°)95.99(3)
β (°)91.78(3)
γ (°)104.80(4)
Volume (ų)1334.4
Z2

Conclusion and Future Outlook

The determination of the crystal structure of 1-[(3,4-Dichlorophenyl)methyl]guanidine sulfate is an essential step in characterizing this compound for potential applications in drug development and materials science. This technical guide has outlined a comprehensive and experimentally sound approach for its synthesis, crystallization, and structural analysis. The predicted structural features, based on the established principles of crystallography and data from analogous compounds, provide a strong foundation for future experimental work. The elucidation of this structure will undoubtedly contribute to a deeper understanding of the solid-state chemistry of guanidinium salts and pave the way for the rational design of new functional molecules.

References

  • Aho, J. A. S., Mannisto, J. K., Mattila, S. P. M., Hallamaa, M., & Deska, J. (2025). Efficient Synthesis of Pentasubstituted Guanidines (TMGs) Using HATU. Journal of Organic Chemistry, 90, 2636-2643.
  • Beja, A. M., Paixao, J. A., Silva, M. R., et al. (1998). Crystal structure of bis(N,N'-diphenylguanidinium) sulfate monohydrate. Zeitschrift für Kristallographie - New Crystal Structures, 213(3), 655-657.
  • Web of Science. (2026, March 16). Crystal structure of bis(N,N-diphenylguanidinium) sulphate monohydrate(C13H14N3)SO4-H2O.

Sources

Methodological & Application

Application Note: Synthesis and Isolation of Bis(1-[(3,4-dichlorophenyl)methyl]guanidine) Sulfate

Author: BenchChem Technical Support Team. Date: April 2026

Target Compound: Bis(1-[(3,4-dichlorophenyl)methyl]guanidine), sulfuric acid CAS Registry Number: 16125-89-6[1] Molecular Weight: 534.24 g/mol [1] Application Context: Synthesis of substituted benzylguanidine pharmacophores for receptor binding assays and neuroendocrine research.

Introduction and Mechanistic Rationale

The synthesis of 1-[(3,4-dichlorophenyl)methyl]guanidine (commonly referred to as 3,4-dichlorobenzylguanidine) as a stable sulfate salt requires a robust guanylation strategy. Guanidines are highly basic and highly polar, making their isolation as free bases notoriously difficult due to water solubility and hygroscopicity. Therefore, synthesizing the compound directly as a sulfate salt—specifically, bis(1-[(3,4-dichlorophenyl)methyl]guanidine) sulfate—is the preferred methodology to ensure a crystalline, easily isolable product.

The most efficient and scalable method for preparing alkyl and arylalkyl guanidines is the reaction of the corresponding primary amine with an S-alkylisothiourea salt[2]. In this protocol, 3,4-dichlorobenzylamine acts as the nucleophile, attacking the electrophilic carbon of S-methylisothiourea sulfate (also known as 2-methyl-2-pseudothiuronium sulfate).

Causality in Experimental Design:

  • Reagent Selection: S-methylisothiourea sulfate is chosen because the sulfate counterion facilitates the direct precipitation of the highly crystalline bis-guanidinium sulfate product from the aqueous/ethanolic reaction mixture, driving the equilibrium forward[2].

  • Byproduct Management: The reaction produces methanethiol (methyl mercaptan) gas as a leaving group. Because methanethiol is highly toxic and possesses an extremely low odor threshold, the reaction must be performed in a sealed system vented through a highly basic oxidative scrubber (sodium hypochlorite/sodium hydroxide) to convert the gas into inert, water-soluble methanesulfonate.

G A 3,4-Dichlorobenzylamine (Nucleophile) C Tetrahedral Intermediate (Transient) A->C Nucleophilic Attack B S-Methylisothiourea Sulfate (Guanylating Agent) B->C D Bis(3,4-dichlorobenzylguanidine) Sulfate (Target Salt) C->D Elimination & Salt Formation E Methanethiol (CH3SH) (Toxic Byproduct) C->E Leaving Group

Mechanistic pathway for the guanylation of 3,4-dichlorobenzylamine.

Materials and Reagents

The stoichiometry of the reaction dictates that two moles of the amine react with one mole of the S-methylisothiourea sulfate (which provides two equivalents of the guanylating moiety).

Reagent / MaterialRoleEquiv.AmountNotes
3,4-Dichlorobenzylamine Primary Nucleophile2.035.2 g (0.20 mol)Ensure high purity (>98%) to prevent colored impurities.
S-Methylisothiourea Sulfate Guanylating Agent1.027.8 g (0.10 mol)Pre-dissolve in solvent mixture.
Ethanol / Water (1:1 v/v) Reaction Solvent-200 mLBalances solubility of starting materials and precipitation of product.
Sodium Hypochlorite (10%) Scrubber ReagentExcess500 mLOxidizes methanethiol byproduct.
Sodium Hydroxide (5 M) Scrubber ReagentExcess100 mLMaintains alkaline pH in scrubber.

Safety Note: The target compound is classified under GHS as Acute Tox. 4 (oral, dermal, inhalation) and causes skin and eye irritation (Skin Irrit. 2, Eye Irrit. 2A)[3]. Proper PPE (nitrile gloves, lab coat, safety goggles) is mandatory.

Experimental Protocol

This protocol is a self-validating system: the successful progression of the reaction is visually confirmed by the evolution of gas (methanethiol) and the subsequent precipitation of the target sulfate salt as the reaction cools[2].

Step 1: Apparatus Setup and Scrubber Preparation
  • Equip a 500 mL two-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a gas outlet adapter.

  • Connect the gas outlet adapter via chemically resistant tubing (e.g., Tygon or PTFE) to a gas dispersion tube submerged in a scrubber flask.

  • Critical Scrubber Formulation: Fill the scrubber flask with a mixture of 500 mL of 10% aqueous sodium hypochlorite (bleach) and 100 mL of 5 M NaOH. Rationale: The alkaline environment prevents the release of chlorine gas from the bleach, while the hypochlorite rapidly oxidizes the evolved methanethiol to methanesulfonic acid, eliminating toxicity and odor risks.

Step 2: Reaction Execution
  • Charge the reaction flask with 27.8 g (0.10 mol) of S-methylisothiourea sulfate and 100 mL of deionized water. Stir until fully dissolved.

  • Add 100 mL of absolute ethanol to the flask.

  • Slowly add 35.2 g (0.20 mol) of 3,4-dichlorobenzylamine to the stirring mixture.

  • Heat the reaction mixture to a gentle reflux (approx. 80-85 °C) using an oil bath or heating mantle.

  • Maintain reflux for 12 to 16 hours. Observation: Gas evolution will begin as the reaction reaches reflux. Ensure the scrubber is actively bubbling.

Step 3: Isolation and Purification
  • After the reaction period, remove the heat source and allow the mixture to cool slowly to room temperature.

  • Transfer the flask to an ice-water bath (0-5 °C) for 2 hours. Causality: The bis(1-[(3,4-dichlorophenyl)methyl]guanidine) sulfate salt has significantly lower solubility in cold aqueous ethanol than the starting materials, driving crystallization[2].

  • Collect the precipitated white crystalline solid via vacuum filtration using a Büchner funnel.

  • Wash the filter cake with two 30 mL portions of ice-cold ethanol, followed by 30 mL of diethyl ether to aid in rapid drying.

  • Dry the solid in a vacuum oven at 50 °C for 12 hours to constant weight.

Analytical Validation

To ensure the trustworthiness of the synthesized batch, validate the product against the following expected parameters.

Analytical MethodExpected Result / SignalStructural Correlation
Appearance White to off-white crystalline powderConfirms high purity and lack of oxidation byproducts.
1H-NMR (DMSO-d6) ~4.4 ppm (d, 2H); ~7.3-7.6 ppm (m, 3H); ~7.8-8.2 ppm (br s, 4H)Confirms benzylic CH2, aromatic protons, and guanidinium NH protons (broadened due to exchange).
Mass Spectrometry (ESI+) m/z 218.0 [M+H]+Corresponds to the free base 1-[(3,4-dichlorophenyl)methyl]guanidine cation.
Melting Point >200 °C (dec.)Guanidinium sulfates typically exhibit high melting points with decomposition[2].

References

  • Current time information in Mercer County, US. Google Search. https://www.google.com/search?q=time+in+Mercer+County,+US
  • 16125-89-6|Bis(1-[(3,4-dichlorophenyl)methyl]guanidine), sulfuric acid. BLDpharm. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGLqtaQ7L0S9W2ReOMKipgIPjHhfBeYH-zaNjrA0NcozPWottlWNt79VkuCYIfpmnm-VLY8QNTqikhzRUl3XQxTXQF9LAB5QEXitXnqgZf9D5FWTSROj4sc75UHkDCtAQmiAz6c4X6H74n3-N8=
  • bis(N-[(3,4-dichlorophenyl)methyl]guanidine); sulfuric acid - NextSDS. NextSDS. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGt5KS9Cgt2VNeysCXO1qwy0AqAaaQt_v0GKOVo0nY34euyIFhamHvF756-WMBndUkcW7pYA2cjsOAvyVzYKFRkpVwbsTrnhTwV-H881MI6joNZT7aS8OZUmd6I6HSDafo1IBA1grp9JsQLPo_PImnnnGduvfz60N5J31FQbVQ5vg3V9G_bAdFUdByTo6aJLOe3N-ERMFQSFRR5M6g=
  • US3313813A - (3-amino-5, 6-disubstituted-pyrazinoyl) guanidines. Google Patents. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFligkuUDfrAvVCzpi5H_7eoV-eI9ozCwBrVY60IdUCS6QvQKEz5GtmNK-h5-DT8Wuwti5tEUJppH4yc9TT5Ea9r0zmkB82cH9UcBgt33bC0lea67C9scNzyiHNOkGXAyH8GmcM83fWvmY=

Sources

Comprehensive HPLC Method Development and Validation Protocol for 1-[(3,4-Dichlorophenyl)methyl]guanidine Sulfuric Acid

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Insights

1-[(3,4-Dichlorophenyl)methyl]guanidine sulfuric acid (CAS 16125-89-6) is a highly basic aralkylguanidine derivative. In pharmaceutical and analytical contexts, analyzing this compound presents significant chromatographic challenges due to its amphiphilic nature: it possesses a lipophilic 3,4-dichlorobenzyl moiety coupled with a highly polar, permanently ionized guanidine group.

The Causality of Chromatographic Behavior

To design a self-validating and robust High-Performance Liquid Chromatography (HPLC) method, we must engineer our conditions around the analyte's physicochemical properties:

  • Permanent Ionization: The guanidine group has a pKa of approximately 13.6. It remains fully protonated (cationic) across the entire practical pH range of standard silica-based columns (pH 1–12).

  • Silanol Interactions: Standard reversed-phase (RP) HPLC methods often yield poor peak symmetry (tailing) and unpredictable retention. This is caused by secondary cation-exchange interactions between the positively charged guanidinium ion and ionized, unshielded residual silanols (SiO⁻) on the silica stationary phase[1].

  • Ion-Pairing and pH Control: Operating at a low pH (e.g., pH 2.0 with 0.1% Trifluoroacetic acid, TFA) serves a dual mechanistic purpose. First, it suppresses the ionization of residual silanols (pKa ~ 3.5–4.5), neutralizing the stationary phase surface[2]. Second, the trifluoroacetate anion acts as a hydrophobic ion-pairing agent, forming a reversible, neutral complex with the guanidinium cation. This increases the analyte's affinity for the hydrophobic C18 phase, enhancing retention and sharpening the peak.

The systematic development of such HPLC separations requires a delicate balance of phase theory and practical column chemistry to ensure method ruggedness and reproducibility[3].

MethodLogic Start Target: 1-[(3,4-Dichlorophenyl)methyl]guanidine Prop Chemical Property: Highly Basic Guanidine (pKa ~13.6) Permanently Cationic Start->Prop Challenge Chromatographic Challenge: Severe Silanol Interaction & Peak Tailing Prop->Challenge Sol1 Strategy 1: Low pH Mobile Phase (Suppress Silanol Ionization) Challenge->Sol1 Sol2 Strategy 2: TFA Ion-Pairing (Mask Cationic Charge) Challenge->Sol2 Sol3 Strategy 3: Base-Deactivated C18 (Minimize Surface Interactions) Challenge->Sol3 Opt Optimized Method: Sharp Peak, High Resolution, Robust Retention Sol1->Opt Sol2->Opt Sol3->Opt

Fig 1: Decision tree for overcoming silanol interactions in basic guanidine HPLC method development.

Experimental Protocols

Reagent and Mobile Phase Preparation

Mobile Phase A (Aqueous): 0.1% TFA in Ultrapure Water (18.2 MΩ·cm)

  • Measure 1000 mL of ultrapure water into a clean glass mobile phase bottle.

  • Carefully add 1.0 mL of HPLC-grade Trifluoroacetic acid (TFA).

  • Mix thoroughly and degas via vacuum filtration through a 0.22 µm hydrophilic membrane.

Mobile Phase B (Organic): 0.1% TFA in Acetonitrile

  • Measure 1000 mL of HPLC-grade Acetonitrile.

  • Add 1.0 mL of HPLC-grade TFA.

  • Mix thoroughly and degas.

Sample Preparation Workflow

To prevent solvent-mismatch effects (e.g., peak fronting or splitting), the sample diluent must closely match the initial mobile phase conditions.

  • Weighing: Accurately weigh 10.0 mg of 1-[(3,4-Dichlorophenyl)methyl]guanidine sulfuric acid reference standard.

  • Dissolution: Transfer to a 10 mL volumetric flask. Add 5 mL of Diluent (90:10 Water:Acetonitrile with 0.1% TFA).

  • Extraction: Sonicate for 10 minutes at 25°C to ensure complete dissolution of the sulfate salt.

  • Dilution: Make up to the mark with Diluent and mix well (Concentration: 1.0 mg/mL).

  • Filtration: Filter the solution through a 0.22 µm PTFE syringe filter into an HPLC vial, discarding the first 1 mL of filtrate.

SamplePrep S1 Weigh Sample (10 mg API) S2 Add Diluent (90:10 H2O:MeCN + 0.1% TFA) S1->S2 S3 Sonication (10 mins at 25°C) S2->S3 S4 Filtration (0.22 µm PTFE) S3->S4 S5 HPLC Analysis S4->S5

Fig 2: Standardized sample preparation workflow for 1-[(3,4-Dichlorophenyl)methyl]guanidine.

Data Presentation and Method Specifications

Chromatographic Conditions

The 3,4-dichlorophenyl chromophore exhibits strong UV absorbance due to π-π* transitions, making 220 nm the optimal wavelength for trace-level quantification.

ParameterSpecificationRationale
Column Waters XBridge C18, 150 x 4.6 mm, 3.5 µmBase-deactivated, end-capped phase prevents guanidine-silanol binding.
Column Temperature 40°C ± 2°CReduces mobile phase viscosity and improves mass transfer kinetics.
Flow Rate 1.0 mL/minOptimal linear velocity for a 4.6 mm internal diameter column.
Injection Volume 10 µLBalances sensitivity with column loading capacity.
Detection Wavelength UV at 220 nmMaximizes sensitivity for the dichlorobenzyl aromatic ring.
Autosampler Temp 5°CPrevents degradation of the sample over long analytical sequences.
Gradient Elution Program

A gradient is employed to tightly focus the analyte band at the head of the column, followed by a controlled organic ramp to elute the highly retained lipophilic dichlorobenzyl moiety.

Time (min)% Mobile Phase A (0.1% TFA in H₂O)% Mobile Phase B (0.1% TFA in MeCN)Curve
0.09010Initial hold
2.09010Isocratic focusing
12.03070Linear gradient
15.03070Column wash
15.19010Return to initial
20.09010Re-equilibration
System Suitability and Validation Criteria

Validation parameters such as linearity, precision, and accuracy must adhere to stringent pharmaceutical guidelines to ensure the method is stability-indicating and reliable for quality control[4]. The method is self-validating if the following system suitability criteria are met prior to sample analysis:

ParameterAcceptance CriteriaImplication of Failure
Retention Time (RT) 8.5 ± 0.5 minIndicates mobile phase preparation errors or pump malfunction.
Tailing Factor (Tf) ≤ 1.5Indicates column degradation or active silanol exposure.
Theoretical Plates (N) ≥ 5,000Indicates loss of column efficiency or dead volume issues.
Injection Precision %RSD ≤ 2.0% (n=5)Indicates autosampler inconsistency or integration errors.
Signal-to-Noise (S/N) ≥ 10 for LOQIndicates detector lamp degradation or mobile phase contamination.

References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2011). Introduction to Modern Liquid Chromatography (3rd ed.). Wiley.[Link]

  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for separation of ionised solutes in hydrophilic interaction chromatography. Journal of Chromatography A, 1217(20), 3408-3417.[Link]

  • Neue, U. D. (1997). HPLC Columns: Theory, Technology, and Practice. Wiley-VCH.[Link]

  • Kazakevich, Y. V., & LoBrutto, R. (Eds.). (2007). HPLC for Pharmaceutical Scientists. John Wiley & Sons.[Link]

Sources

Application Notes and Protocols for Determining the Solubility of 1-[(3,4-Dichlorophenyl)methyl]guanidine Sulfuric Acid in DMSO

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Role of Solubility in Drug Discovery

In the landscape of modern drug discovery, the accurate determination of a compound's solubility is a cornerstone of successful preclinical development. Dimethyl sulfoxide (DMSO) is a powerful and versatile aprotic solvent, widely employed for its ability to dissolve a broad spectrum of both polar and nonpolar compounds.[1][2][3] This makes it an invaluable tool for creating high-concentration stock solutions for various in vitro and in vivo assays.[4][5] 1-[(3,4-Dichlorophenyl)methyl]guanidine sulfuric acid, a compound of interest for its potential therapeutic applications, possesses a guanidinium group, which is a strong organic base that is readily protonated.[6] Understanding its solubility in DMSO is paramount for ensuring the accuracy and reproducibility of experimental data.

These application notes provide a comprehensive, in-depth guide for researchers, scientists, and drug development professionals on the precise determination of the solubility of 1-[(3,4-Dichlorophenyl)methyl]guanidine sulfuric acid in DMSO. The protocols herein are designed to establish both kinetic and thermodynamic solubility, offering a complete picture of the compound's behavior in this critical solvent.

Understanding the Compound and Solvent

1-[(3,4-Dichlorophenyl)methyl]guanidine Sulfuric Acid: The guanidine group in this molecule is highly basic and exists predominantly in its protonated guanidinium form at physiological pH.[6] This ionic character can significantly influence its solubility. The sulfuric acid salt form is intended to improve its solid-state properties and aqueous solubility.

Dimethyl Sulfoxide (DMSO): DMSO is a polar aprotic solvent with a high dielectric constant, making it an excellent solvent for many organic and inorganic compounds.[3][7] Its miscibility with water and most organic solvents, coupled with its relatively low toxicity, solidifies its role as a universal solvent in drug discovery.[1][8] However, it is crucial to use anhydrous DMSO for solubility studies to avoid potential issues with compound stability and solubility.[9][10]

Experimental Design: Kinetic vs. Thermodynamic Solubility

Two key types of solubility are determined in preclinical research:

  • Kinetic Solubility: This measures the concentration at which a compound precipitates from a supersaturated solution, typically prepared by diluting a high-concentration DMSO stock into an aqueous buffer.[11][12][13] It is a high-throughput method often used in the early stages of drug discovery for ranking compounds.[14]

  • Thermodynamic Solubility: This is the true equilibrium solubility of the most stable crystalline form of a compound in a solvent at a specific temperature.[12][15] It is a more time-consuming but accurate measurement, crucial for later-stage development.[11]

This guide provides protocols for both, enabling a comprehensive solubility assessment.

Protocol 1: Determination of Maximum Thermodynamic Solubility in DMSO

This protocol establishes the equilibrium solubility of 1-[(3,4-Dichlorophenyl)methyl]guanidine sulfuric acid in anhydrous DMSO at a controlled temperature.

Materials and Equipment
  • 1-[(3,4-Dichlorophenyl)methyl]guanidine sulfuric acid (solid)

  • Anhydrous DMSO (≥99.9%)

  • Calibrated analytical balance

  • 2 mL microcentrifuge tubes

  • Vortex mixer

  • Thermomixer or incubator capable of maintaining a constant temperature (e.g., 25°C)

  • High-speed microcentrifuge

  • Calibrated positive displacement micropipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

  • Appropriate HPLC column and mobile phases

Experimental Workflow

Thermodynamic_Solubility_Workflow cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess compound B Add anhydrous DMSO A->B C Vortex vigorously B->C D Incubate at constant temperature (e.g., 24-48 hours with shaking) C->D E Centrifuge to pellet undissolved solid D->E F Collect supernatant E->F G Serially dilute supernatant F->G H Analyze by HPLC G->H I Determine concentration against a standard curve H->I

Caption: Workflow for Thermodynamic Solubility Determination.

Step-by-Step Methodology
  • Preparation of a Supersaturated Suspension:

    • Accurately weigh approximately 10 mg of 1-[(3,4-Dichlorophenyl)methyl]guanidine sulfuric acid into a 2 mL microcentrifuge tube.

    • Add 500 µL of anhydrous DMSO to the tube.

    • Vortex the tube vigorously for 2-3 minutes to create a suspension. A visible excess of solid should remain.

  • Equilibration:

    • Place the microcentrifuge tube in a thermomixer or incubator set to a constant temperature (e.g., 25°C).

    • Incubate for 24 to 48 hours with continuous agitation to ensure equilibrium is reached.

  • Separation of Undissolved Solid:

    • After incubation, centrifuge the suspension at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the undissolved solid.

  • Sample Collection and Dilution:

    • Carefully collect a known volume (e.g., 50 µL) of the clear supernatant without disturbing the pellet.

    • Perform a serial dilution of the supernatant with anhydrous DMSO to bring the concentration within the linear range of the analytical method.

  • Quantification by HPLC:

    • Analyze the diluted samples by a validated HPLC method.

    • Prepare a standard curve of 1-[(3,4-Dichlorophenyl)methyl]guanidine sulfuric acid of known concentrations in DMSO.

    • Determine the concentration of the compound in the original supernatant by back-calculation from the diluted samples using the standard curve.

Protocol 2: High-Throughput Kinetic Solubility Assay

This protocol provides a rapid assessment of the kinetic solubility of the compound, which is particularly useful for screening purposes.

Materials and Equipment
  • 10 mM stock solution of 1-[(3,4-Dichlorophenyl)methyl]guanidine sulfuric acid in 100% DMSO

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well microplates (polypropylene for compound storage, clear for analysis)

  • Automated liquid handler or multichannel pipette

  • Plate shaker

  • Microplate nephelometer or a plate reader capable of measuring turbidity

Experimental Workflow

Kinetic_Solubility_Workflow A Prepare serial dilutions of compound in DMSO C Transfer DMSO dilutions to the aqueous buffer A->C B Add aqueous buffer (PBS) to a 96-well plate B->C D Incubate with shaking (e.g., 2 hours at room temperature) C->D E Measure turbidity (Nephelometry or Absorbance) D->E F Determine precipitation concentration E->F

Caption: Workflow for Kinetic Solubility Determination.

Step-by-Step Methodology
  • Preparation of Compound Dilution Plate:

    • In a 96-well polypropylene plate, prepare a serial dilution of the 10 mM stock solution of 1-[(3,4-Dichlorophenyl)methyl]guanidine sulfuric acid in 100% DMSO.

  • Assay Plate Preparation:

    • In a clear 96-well plate, add the appropriate volume of PBS (pH 7.4) to each well.

  • Initiation of Precipitation:

    • Transfer a small, fixed volume (e.g., 2 µL) from the DMSO dilution plate to the corresponding wells of the assay plate containing PBS. This will result in a final DMSO concentration typically between 1-5%.

    • Mix the plate immediately on a plate shaker.

  • Incubation:

    • Incubate the assay plate at room temperature for a defined period, typically 1-2 hours, with gentle shaking.

  • Measurement:

    • Measure the turbidity or light scattering in each well using a nephelometer or by measuring the absorbance at a wavelength where the compound does not absorb (e.g., 620 nm).

  • Data Analysis:

    • The kinetic solubility is defined as the highest concentration at which no significant increase in turbidity is observed compared to the vehicle control (PBS with the same final DMSO concentration).

Data Presentation and Interpretation

The results of the solubility studies should be summarized in a clear and concise table.

Parameter Solvent Temperature (°C) Solubility (mg/mL) Solubility (mM)
Thermodynamic SolubilityAnhydrous DMSO25Insert ValueInsert Value
Kinetic SolubilityPBS (pH 7.4)25Insert ValueInsert Value

A high thermodynamic solubility in DMSO is desirable for preparing concentrated stock solutions. The kinetic solubility in aqueous buffer provides an early indication of potential bioavailability issues.

Expert Insights and Troubleshooting

  • Hygroscopicity of DMSO: DMSO is highly hygroscopic.[7] The presence of water can affect the solubility and stability of compounds.[10] Always use anhydrous DMSO from a freshly opened bottle or one that has been properly stored.

  • Compound Stability: While many compounds are stable in DMSO, some may degrade over time, especially when stored at room temperature.[9] It is advisable to prepare fresh stock solutions and store them at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.[16]

  • Guanidinium Compound Considerations: Guanidinium compounds are strong bases and can be sensitive to pH.[6] While DMSO is aprotic, any residual water could influence the ionization state and solubility. The sulfate salt form is generally stable.

  • Precipitation upon Dilution: When diluting DMSO stock solutions into aqueous buffers, it is critical to add the DMSO solution to the buffer and mix immediately to minimize the risk of precipitation.[17]

Conclusion

The protocols outlined in these application notes provide a robust framework for the accurate determination of both the thermodynamic and kinetic solubility of 1-[(3,4-Dichlorophenyl)methyl]guanidine sulfuric acid in DMSO. By understanding and applying these methodologies, researchers can ensure the generation of high-quality, reproducible data, which is essential for advancing drug discovery programs.

References

  • Dimethyl sulfoxide - Wikipedia. [Link]

  • Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery - MDPI. [Link]

  • Dimethyl Sulfoxide (DMSO): The "Universal Solvent" Powering Innovation - AntBio. [Link]

  • What is the chemical property of DMSO that makes it ideal for use in many biological labs? - Quora. [Link]

  • Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures - Raytor. [Link]

  • ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science. [Link]

  • Solubility Toolbox for Successful Design of Drug Candidates - Inventiva Pharma. [Link]

  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Publications. [Link]

  • Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. [Link]

  • Protocol for the Dried Dimethyl Sulfoxide Solubility Assay - ResearchGate. [Link]

  • 3-[4-[[[1-ethyl-3-pyrrolidinyl]methyl]amino]-6-methyl-2-pyrimidinyl]guanidine - PubChem. [Link]

  • Guanidinium Compounds: Synthesis, Oxoanion Binding, and Cellular Delivery - DSpace@MIT. [Link]

  • The effect of room-temperature storage on the stability of compounds in DMSO - Yufeng. [Link]

  • Studies on repository compound stability in DMSO under various conditions - PubMed. [Link]

  • Stability of bicyclic guanidine superbases and their salts in water - PMC - NIH. [Link]

  • bis(N-[(3,4-dichlorophenyl)methyl]guanidine); sulfuric acid - NextSDS. [Link]

  • The coordination chemistry of guanidines and guanidinates. [Link]

  • Dimethyl Sulfoxide. [Link]

  • (PDF) Guanidine group: Definition and pharmaceutical applications - ResearchGate. [Link]

  • 1-[3,4-Dichlorobenzyl]-3-[4-hydroxy-6-methyl-2-pyrimidinyl]guanidine - SpectraBase. [Link]

  • DIMETHYL SULFOXIDE. [Link]

  • DMSO - gChem. [Link]

Sources

Application Note: High-Sensitivity LC-MS/MS Bioanalysis of 1-[(3,4-Dichlorophenyl)methyl]guanidine Sulfate

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, DMPK Researchers, and Drug Development Professionals Matrix: Biological Plasma / Serum Analytical Platform: UHPLC-ESI-MS/MS (Triple Quadrupole)

Analytical Rationale & Physicochemical Profiling

1-[(3,4-Dichlorophenyl)methyl]guanidine sulfate (also known as 3,4-dichlorobenzylguanidine sulfate) is an arylalkyl guanidine derivative. Compounds containing a guanidine moiety are of significant pharmacological interest due to their potential as adrenergic receptor modulators and antimicrobial agents. However, their unique physicochemical properties present distinct bioanalytical challenges that dictate the design of the LC-MS/MS workflow.

Ionization Strategy: The Guanidine Moiety

The guanidine group is a highly resonance-stabilized, strong base with a pKa typically ranging between 12.0 and 13.5. Consequently, the molecule exists almost exclusively in its protonated state at physiological and acidic pH levels.

  • Causality for MS Mode: Positive Electrospray Ionization (ESI+) is the definitive choice. The permanent positive charge ensures exceptional ionization efficiency, bypassing the need for complex gas-phase protonation dynamics in the MS source.

  • Precursor Ion: The sulfate counterion dissociates completely in solution. The mass spectrometer exclusively detects the protonated free base, yielding a precursor ion of [M+H]+ at m/z 218.0 (based on the monoisotopic mass of the 35 Cl 2​ isotopologue).

Fragmentation Mechanics: The Dichlorobenzyl Cation

The selection of Multiple Reaction Monitoring (MRM) transitions must be grounded in the thermodynamic stability of the resulting product ions. Similar to the established fragmentation pathways of related dichlorophenyl-guanidine derivatives like guanfacine[1], the collision-induced dissociation (CID) of 1-[(3,4-Dichlorophenyl)methyl]guanidine is dominated by the cleavage of the carbon-nitrogen bond at the benzylic position.

  • Causality for Quantifier Ion: This cleavage expels the neutral guanidine (or cyanamide derivative) and yields a highly resonance-stabilized 3,4-dichlorobenzyl cation (m/z 159.0 ). Because this tropylium-like cation is thermodynamically favored, it provides the highest signal-to-noise (S/N) ratio for trace quantitation[2].

  • Isotopic Signature: The presence of two chlorine atoms provides a distinct M, M+2, M+4 isotopic pattern. Monitoring the 35 Cl 37 Cl isotopologue fragment (m/z 161.0 ) serves as a highly specific qualifier transition, virtually eliminating false positives from matrix interference.

Fragmentation_Pathway Prec [M+H]+ m/z 218.0 Protonated Molecule Frag1 [C7H5(35Cl)2]+ m/z 159.0 Quantifier Ion Prec->Frag1 CID (- Guanidine) Frag2 [C7H5(35Cl)(37Cl)]+ m/z 161.0 Qualifier Ion 1 Prec->Frag2 CID (- Guanidine) Frag3 [M+H-NH3]+ m/z 201.0 Qualifier Ion 2 Prec->Frag3 CID (- NH3)

Caption: Collision-induced dissociation (CID) fragmentation pathway of protonated 3,4-dichlorobenzylguanidine.

Chromatographic Strategy

Highly basic compounds notoriously exhibit severe peak tailing on standard silica-based C18 columns due to secondary ion-exchange interactions with residual surface silanols. While Hydrophilic Interaction Liquid Chromatography (HILIC) is often employed for highly polar, small guanidines[3], the lipophilic 3,4-dichlorobenzyl moiety in this analyte provides sufficient hydrophobicity for Reversed-Phase (RP) chromatography.

  • Causality for Column Selection: An Ethylene Bridged Hybrid (BEH) C18 column or a Pentafluorophenyl (PFP) phase is required. These modern stationary phases shield residual silanols, ensuring sharp, symmetrical peaks for basic amines.

Experimental Protocol & Self-Validating Workflow

To ensure high trustworthiness and reproducibility, the following protocol integrates a self-validating System Suitability Test (SST) directly into the sample preparation and acquisition workflow.

Sample Preparation: Acidified Protein Precipitation (PPT)
  • Aliquot: Transfer 50 µL of plasma sample into a 96-well plate.

  • Internal Standard (IS) Addition: Add 10 µL of IS working solution (e.g., Guanfacine- 13 C, 15 N 3​ at 50 ng/mL).

  • Acidified Precipitation: Add 150 µL of Acetonitrile containing 0.1% Formic Acid.

    • Mechanistic Rationale: The acidic organic solvent not only precipitates plasma proteins but also protonates acidic residues on those proteins, disrupting ionic binding and ensuring quantitative recovery of the basic guanidine analyte.

  • Agitation & Centrifugation: Vortex for 2 minutes, then centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Transfer & Dilution: Transfer 100 µL of the supernatant to a clean plate and dilute with 100 µL of Mobile Phase A to match the initial gradient conditions, preventing solvent-induced peak distortion.

LCMS_Workflow S1 1. Sample Aliquot (50 µL Plasma + IS) S2 2. Protein Precipitation (150 µL MeCN + 0.1% FA) S1->S2 S3 3. Centrifugation (14,000 x g, 10 min) S2->S3 S4 4. Supernatant Transfer & Dilution S3->S4 S5 5. UPLC Separation (BEH C18, Gradient) S4->S5 S6 6. ESI+ MS/MS (MRM Acquisition) S5->S6 S7 7. Data Processing & Quality Control S6->S7

Caption: Step-by-step sample preparation and LC-MS/MS workflow for guanidine derivative bioanalysis.

System Suitability & Quality Control (Self-Validation)

Before acquiring study samples, the system must validate its own performance:

  • Carryover Check: Inject a double-blank (matrix without analyte or IS) immediately following an Upper Limit of Quantification (ULOQ) sample. The analyte peak area must be <20% of the Lower Limit of Quantification (LLOQ).

  • Matrix Effect Monitoring: The IS response (peak area) across all unknown samples must remain within ±15% of the mean IS response of the calibration standards. A deviation indicates uncompensated ion suppression.

Quantitative Data Parameters

Table 1: UHPLC Gradient Conditions
  • Column: Waters ACQUITY UPLC BEH C18 (2.1 × 50 mm, 1.7 µm)

  • Column Temperature: 40°C

  • Mobile Phase A: 0.1% Formic Acid in Ultrapure Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

Time (min)% Mobile Phase A% Mobile Phase BCurve TypeRationale
0.0095.05.0InitialRetain polar guanidine moiety
0.5095.05.0LinearDesalt matrix components
2.5010.090.0LinearElute lipophilic dichlorobenzyl group
3.5010.090.0HoldWash column of phospholipids
3.6095.05.0StepReturn to initial conditions
5.0095.05.0HoldColumn re-equilibration
Table 2: Triple Quadrupole MS/MS Parameters (ESI+)
  • Capillary Voltage: 3.0 kV

  • Desolvation Temperature: 500°C

  • Desolvation Gas Flow: 1000 L/hr

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)Purpose
3,4-DCBG 218.0159.0502522Quantifier
3,4-DCBG 218.0161.0502522Qualifier 1 (Isotope)
3,4-DCBG 218.0201.0502515Qualifier 2 (-NH 3​ )
IS (Guanfacine-d3) 250.0163.0502520Internal Standard

(Note: 3,4-DCBG = 3,4-dichlorobenzylguanidine. Optimal collision energies may vary slightly depending on the specific mass spectrometer vendor).

References

  • Method development and validation of Guanfacine in rat plasma by liquid chromatography–tandem mass spectrometry: Application to a pharmacokinetic study. National Institutes of Health (NIH) / PMC. Available at:[Link][1]

  • Development and validation of a simple, sensitive and accurate LC-MS/MS method for the determination of guanfacine, a selective α2A-adrenergic receptor agonist, in plasma and its application to a pharmacokinetic study. ResearchGate / John Wiley & Sons. Available at:[Link][2]

  • Quantitation of guanidine derivatives as representative persistent and mobile organic compounds in water: method development. National Institutes of Health (NIH) / PMC. Available at:[Link][3]

Sources

Application Notes & Protocols: Purification of Crude 1-[(3,4-Dichlorophenyl)methyl]guanidine Sulfuric Acid

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Criticality of Purity

1-[(3,4-Dichlorophenyl)methyl]guanidine is a substituted guanidine derivative of significant interest in pharmaceutical development due to the prevalence of the guanidinium moiety in biologically active molecules. The guanidinium group, with a pKa typically around 12.5-13.5, exists as a protonated, positively charged cation under physiological conditions, enabling strong interactions with biological targets like phosphates, sulfates, and carboxylates.[1][2] The purity of this intermediate is paramount, as even minor impurities can lead to unwanted side reactions, altered pharmacological profiles, and complications in toxicological assessments.

This document provides a comprehensive guide to the purification of 1-[(3,4-Dichlorophenyl)methyl]guanidine sulfuric acid, designed for researchers, chemists, and process development scientists. It moves beyond simple procedural lists to explain the underlying chemical principles, enabling users to adapt and troubleshoot these methods effectively.

Understanding the Target Molecule and Potential Impurities

Successful purification begins with a thorough understanding of the target compound and its likely contaminants.

2.1 Physicochemical Properties

PropertyValue / DescriptionSignificance for Purification
Chemical Name bis(N-[(3,4-dichlorophenyl)methyl]guanidine); sulfuric acidThe compound is a salt, composed of two guanidine molecules per sulfate ion.[3]
Molecular Formula (C₈H₉Cl₂N₃)₂ · H₂SO₄High molecular weight and presence of heteroatoms suggest polarity.
Guanidinium Group Strongly basic (pKa ≈ 12.5-13.5)Will be protonated across a wide pH range. This charge dominates its solubility characteristics.
Expected Solubility High in polar protic solvents (water, methanol, ethanol); low in non-polar organic solvents (hexane, toluene).This solubility profile is key to selecting appropriate recrystallization and chromatography solvents.
Form Crystalline solidMakes it a good candidate for purification by recrystallization.[4]

2.2 Likely Impurities

Impurities typically arise from starting materials, side reactions, or degradation.[5][6] For a typical synthesis involving the reaction of 3,4-dichlorobenzylamine with a guanylating agent, common impurities may include:

  • Unreacted Starting Materials: Residual 3,4-dichlorobenzylamine and guanylating agents.

  • Byproducts of Guanylation: Such as urea or thiourea derivatives, depending on the reagent used.

  • Oligomeric Species: Self-reaction products.

  • Solvent Residues: Trapped solvents from the reaction workup.

  • Inorganic Salts: Salts generated during pH adjustments or workup steps.

Strategic Approach to Purification

The purification strategy for this polar, basic salt hinges on exploiting the differences in solubility and polarity between the desired product and its impurities. The general workflow involves assessing the crude material and selecting the most appropriate technique based on the impurity profile and required scale.

dot graph TD { bgcolor="#F1F3F4"; node [shape=box, style="filled", fillcolor="#FFFFFF", fontcolor="#202124", penwidth=2, color="#5F6368"]; edge [color="#4285F4", penwidth=2];

} caption { label="Fig. 1: General Purification Workflow"; fontcolor="#202124"; fontsize=12; } enddot Caption: High-level decision workflow for purifying the target compound.

Detailed Purification Protocols

Protocol 1: Recrystallization from an Alcohol/Water System

Recrystallization is the preferred method for purifying solid organic compounds due to its efficiency and scalability.[4][7] The principle relies on the target compound having high solubility in a hot solvent system but low solubility upon cooling, while impurities remain in solution.[8]

Principle: The sulfuric acid salt of the guanidine is highly polar. A mixed solvent system, such as methanol/water or ethanol/water, can be fine-tuned to achieve the ideal solubility profile. The alcohol provides good solvating power at elevated temperatures, while the gradual addition of water as an anti-solvent or the cooling of an aqueous alcohol mixture reduces solubility, inducing crystallization.

Step-by-Step Methodology:

  • Solvent Selection: Begin by testing solubility in small-scale trials. A common starting point is a 9:1 to 4:1 mixture of methanol or ethanol with deionized water.

  • Dissolution: In an appropriately sized Erlenmeyer flask, add the crude solid. Add the minimum amount of the hot primary solvent (e.g., methanol) needed to dissolve the solid completely with stirring and gentle heating (e.g., on a hot plate).

  • Decolorization (If Necessary): If the solution is colored by high-molecular-weight impurities, allow it to cool slightly, add a small amount of activated charcoal (approx. 1-2% w/w), and reheat to boiling for a few minutes.

  • Hot Filtration (If Necessary): If charcoal was added or if insoluble impurities are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[9] Once at room temperature, the flask can be placed in an ice bath to maximize yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[7]

  • Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to rinse away any remaining soluble impurities.[4]

  • Drying: Dry the crystals under vacuum. The purity should be assessed using the methods described in Section 5.0.

Troubleshooting:

  • Oiling Out: If the compound separates as an oil, it may be due to too rapid cooling or a solvent system in which the compound is too soluble. Reheat to redissolve and add slightly more of the less-polar solvent (the alcohol) before cooling again more slowly.

  • No Crystallization: If no crystals form, the solution may be too dilute. Evaporate some of the solvent and attempt to cool again. Alternatively, scratch the inside of the flask with a glass rod to provide a nucleation site.

Protocol 2: Chromatographic Purification

For crude materials that are oily or contain impurities with similar solubility profiles, column chromatography is necessary. Due to the high polarity and basic nature of the guanidinium group, standard silica gel chromatography can be challenging, often resulting in severe tailing or irreversible binding.[10] Specialized techniques are required.

Principle:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is ideal for very polar compounds.[11][12] It uses a polar stationary phase (like silica or an amine-bonded phase) with a mobile phase consisting of a high concentration of a non-polar organic solvent (like acetonitrile) and a small amount of a polar solvent (like water). Water acts as the strong eluting solvent.[12]

  • Reversed-Phase Chromatography (C18): This can be effective if an ion-pairing agent (e.g., trifluoroacetic acid, TFA) is added to the mobile phase. However, removing the ion-pairing agent from the final product can be difficult.

  • Base-Deactivated Silica: Using silica gel that has been treated with a base (e.g., triethylamine) can help prevent streaking by neutralizing acidic silanol groups.[13]

Recommended Method: HILIC Flash Chromatography

  • Stationary Phase Selection: Use a commercially available HILIC flash column (e.g., amine-bonded or diol-bonded silica).[12]

  • Mobile Phase Preparation:

    • Solvent A: Acetonitrile (ACN)

    • Solvent B: Deionized Water (often with a modifier like 0.1% formic acid or ammonium formate to improve peak shape).

  • Sample Preparation: Dissolve the crude material in a minimal amount of a strong solvent mixture (e.g., a small amount of water/methanol). If solubility is poor, perform a "dry load" by adsorbing the dissolved sample onto a small amount of silica gel or Celite, then evaporating the solvent.[12]

  • Column Equilibration: Equilibrate the column with the initial mobile phase conditions, typically high in organic content (e.g., 95:5 A:B).[12]

  • Elution: Load the sample and begin the elution. Run a gradient by gradually increasing the percentage of Solvent B (water). A typical gradient might be from 5% to 50% water over 10-15 column volumes.

  • Fraction Collection & Analysis: Collect fractions and analyze them by Thin Layer Chromatography (TLC) or HPLC to identify those containing the pure product.

  • Post-Purification: Combine the pure fractions and remove the solvent under reduced pressure (e.g., rotary evaporation followed by high vacuum).

dot graph G { layout=dot; rankdir=TB; bgcolor="#F1F3F4"; node [shape=record, style="filled", fillcolor="#FFFFFF", fontcolor="#202124", penwidth=2, color="#5F6368"]; edge [color="#34A853", penwidth=2];

} caption { label="Fig. 2: HILIC Experimental Workflow"; fontcolor="#202124"; fontsize=12; } enddot Caption: Step-by-step workflow for HILIC purification.

Purity Assessment and Characterization

It is essential to verify the purity of the final product. A combination of analytical techniques should be employed.

TechniquePurposeTypical Parameters / Expected Results
High-Performance Liquid Chromatography (HPLC) Quantify purity and detect minor impurities.Column: C18 or HILIC. Mobile Phase: ACN/Water gradient with 0.1% TFA or Formic Acid. Detection: UV at ~230-280 nm. A single, sharp peak indicates high purity.[14]
Nuclear Magnetic Resonance (NMR) Spectroscopy Confirm chemical structure and identify impurities.¹H & ¹³C NMR in DMSO-d₆ or D₂O. The spectra should match the expected structure with no significant impurity peaks.
Liquid Chromatography-Mass Spectrometry (LC-MS) Confirm molecular weight of the desired product.ESI+ mode should show the [M+H]⁺ ion for the free guanidine base.
Melting Point Assess purity.A sharp, well-defined melting point indicates high purity. Impurities typically broaden the melting range.
Elemental Analysis Confirm elemental composition (C, H, N, S).The measured percentages should be within ±0.4% of the theoretical values for the sulfuric acid salt.

Summary and Recommendations

The purification of 1-[(3,4-Dichlorophenyl)methyl]guanidine sulfuric acid is readily achievable through standard laboratory techniques, provided the polar and basic nature of the compound is considered.

  • For crude material that is solid and has an initial purity >85%, recrystallization from an alcohol/water mixture is the most efficient and cost-effective method.

  • For oily crude products or those with complex impurity profiles, HILIC flash chromatography is the recommended approach, as it is specifically designed for highly polar analytes and avoids the issues associated with standard silica gel.

In all cases, a multi-technique approach to purity analysis is crucial to validate the success of the purification protocol and ensure the material is suitable for downstream applications.

References

  • BenchChem. (n.d.). Identification of common impurities in 2,4,6-Triguanidino-1,3,5-triazine synthesis.
  • ResearchGate. (2018). How can i isolate polar basic compound with silica gel column chromatography?
  • Reddit. (2023). Purification of strong polar and basic compounds.
  • ACS Publications. (2025). Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. The Journal of Organic Chemistry.
  • Google Patents. (n.d.). RU2487346C2 - Method for quantitative determination of guanidine derivatives.
  • BioSpectra. (2024). Guanidine Hydrochloride Testing Methods.
  • Thermo Fisher Scientific. (n.d.). AN001055: Assay of guanidine in pharmaceutical formulations.
  • Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography.
  • BenchChem. (n.d.). Purification of Polar Organic Compounds by Flash Chromatography: Application Notes and Protocols.
  • Lafayette College. (n.d.). Recrystallization.
  • Waters Blog. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • Chemistry LibreTexts. (2023). Recrystallization.
  • University of Calgary. (n.d.). Recrystallisation.
  • NextSDS. (n.d.). bis(N-[(3,4-dichlorophenyl)methyl]guanidine); sulfuric acid.
  • DSpace@MIT. (n.d.). Guanidinium Compounds: Synthesis, Oxoanion Binding, and Cellular Delivery.
  • Organic Syntheses. (n.d.). Guanidine nitrate.
  • FooDB. (2010). Showing Compound Guanidine (FDB005416).
  • Organic Chemistry Portal. (n.d.). Guanidine synthesis by guanylation.

Sources

Application Note: 1-[(3,4-Dichlorophenyl)methyl]guanidine Sulfuric Acid as an Advanced Internal Standard for LC-MS/MS Bioanalysis

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, DMPK Researchers, and Clinical Pharmacologists Technique: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Introduction & Analytical Rationale

When quantifying highly polar, basic nitrogenous compounds—such as the α2A-adrenergic agonists guanfacine and guanabenz, or endogenous guanidino metabolites—bioanalytical scientists frequently encounter severe matrix effects and ion suppression. These issues arise because polar guanidines often elute in the void volume of reversed-phase liquid chromatography (RP-LC) systems, co-eluting with endogenous salts and phospholipids.

To build a self-validating and robust assay, the selection of an appropriate Internal Standard (IS) is the most critical variable. 1-[(3,4-Dichlorophenyl)methyl]guanidine sulfuric acid (CAS: 16125-89-6), also known as 3,4-dichlorobenzylguanidine sulfate, serves as an exceptional structural analog IS for these applications .

The Causality of Experimental Choice (Why this IS works):
  • Ionization Parity: The guanidine moiety possesses a high pKa (~13), ensuring that the IS is permanently and uniformly ionized (protonated) under the acidic mobile phase conditions typically used in positive electrospray ionization (ESI+). It perfectly mimics the ionization dynamics of target guanidine-class drugs.

  • Chromatographic Shift via Lipophilicity: The addition of the highly lipophilic 3,4-dichlorophenyl group increases the molecule's partition coefficient (LogP). This pushes the retention time well past the solvent front, shifting the analyte into a "cleaner" chromatographic window, thereby bypassing the matrix-induced ion suppression zones.

  • Isotopic Signature: The distinctive isotopic distribution of the two chlorine atoms (M, M+2, M+4) provides a unique mass spectral signature, ensuring high assay fidelity and preventing false positives from endogenous biological noise.

Pharmacological Context: The Need for High Sensitivity

To understand the stringent requirements of this bioanalytical assay, we must look at the target analytes. Guanfacine is a selective α2A-adrenergic receptor agonist utilized in the treatment of hypertension and Attention Deficit Hyperactivity Disorder (ADHD) . Because it is administered in low doses (e.g., 1–4 mg extended-release tablets), accurate pharmacokinetic (PK) profiling requires a Lower Limit of Quantification (LLOQ) in the sub-ng/mL range (typically 0.05 – 0.1 ng/mL).

Alpha2A_Pathway Drug Guanfacine (Target Analyte) Receptor α2A-Adrenergic Receptor Drug->Receptor Gi Gi/o Protein Coupling Receptor->Gi AC Adenylyl Cyclase (Inhibition) Gi->AC cAMP cAMP Levels (Decrease) AC->cAMP Effect Prefrontal Cortex Regulation cAMP->Effect

Figure 1: Pharmacodynamic pathway of guanfacine, necessitating highly sensitive LC-MS/MS PK profiling.

Mass Spectrometry Fragmentation Mechanics

For 1-[(3,4-Dichlorophenyl)methyl]guanidine, the free base exact mass is 217.02 Da, yielding a robust protonated precursor ion [M+H]+ at m/z 218.0 .

Upon Collision-Induced Dissociation (CID) in the collision cell (Q2), the molecule undergoes a highly predictable and energetically favorable neutral loss of the guanidine group (59 Da). This cleavage results in the formation of a highly stable 3,4-dichlorobenzyl carbocation at m/z 159.0 .

Because the m/z 218.0 → 159.0 Multiple Reaction Monitoring (MRM) transition relies on the cleavage of a specific aralkyl bond rather than a generic loss of water or ammonia, it is virtually free from endogenous isobaric background noise in human plasma or urine extracts.

Experimental Protocol: Sample Extraction Workflow

This protocol utilizes a one-step Protein Precipitation (PPT) method. By embedding the IS directly into the precipitation solvent, we create a self-validating system that corrects for volumetric errors, extraction recovery variations, and matrix effects simultaneously .

Step-by-Step Methodology:
  • Prepare IS Working Solution: Dissolve 1-[(3,4-Dichlorophenyl)methyl]guanidine sulfuric acid in 50:50 Methanol:Water to create a 1.0 mg/mL stock. Dilute this stock into 100% Acetonitrile containing 0.1% Formic Acid to yield a final working concentration of 50 ng/mL .

  • Sample Aliquot: Transfer 50 µL of the biological sample (plasma/serum) into a 96-well plate.

  • Precipitation & Spiking: Add 150 µL of the IS Working Solution to the sample. This simultaneously crashes the plasma proteins and spikes the IS at a consistent concentration.

  • Disruption: Vortex the plate vigorously for 2 minutes at room temperature to ensure the complete release of protein-bound analytes.

  • Separation: Centrifuge the plate at 14,000 × g for 10 minutes at 4°C to pellet the denatured proteins.

  • Matrix Matching: Transfer 100 µL of the cleared supernatant to a clean autosampler vial containing 100 µL of LC-MS grade water. (Causality: Diluting the highly organic supernatant with water matches the sample to the initial aqueous conditions of the LC gradient, preventing peak splitting and poor peak shape).

  • Analysis: Inject 5 µL onto the LC-MS/MS system.

Extraction_Workflow A Aliquot 50 µL Plasma (Contains Target Drug) B Add 150 µL IS Working Solution (3,4-Dichlorobenzylguanidine in ACN) A->B C Vortex Mixing (2 mins, Room Temp) B->C D Centrifugation (14,000 x g, 10 mins, 4°C) C->D E Supernatant Dilution (1:1 with H2O) D->E F LC-MS/MS Injection (5 µL) E->F

Figure 2: Streamlined protein precipitation workflow utilizing the internal standard for simultaneous extraction.

Instrumental Conditions & Data Presentation

Chromatographic Parameters:

  • Column: Waters XBridge C18 (50 mm × 2.1 mm, 3.5 µm)

  • Mobile Phase A: 0.1% Formic Acid in LC-MS Grade Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% B held for 0.5 min, ramped to 95% B over 2.0 min, held at 95% B for 0.5 min, and re-equilibrated. Flow rate: 0.4 mL/min.

Quantitative MS/MS Parameters (ESI+ Mode):

AnalytePrecursor Ion (m/z)Product Ion (m/z)Declustering Potential (V)Collision Energy (eV)Dwell Time (ms)
Guanfacine246.160.1602550
Guanabenz231.0144.0552250
3,4-Dichlorobenzylguanidine (IS) 218.0 159.0 50 28 50

Note: Collision energies should be optimized based on the specific triple quadrupole architecture (e.g., Sciex QTRAP vs. Waters Xevo).

References

  • NextSDS Database. "bis(N-[(3,4-dichlorophenyl)methyl]guanidine); sulfuric acid - Chemical Substance Information". NextSDS. URL:[Link]

  • Li, X., et al. "Development and validation of a simple, sensitive and accurate LC-MS/MS method for the determination of guanfacine, a selective α2A-adrenergic receptor agonist, in plasma and its application to a pharmacokinetic study". Biomedical Chromatography, 2013. URL:[Link]

  • CoLab.ws Database. "Development and Validation of A High-Performance Liquid Chromatography-Mass Spectroscopy Assay for the Bioequivalence Study of Guanfacine Extended Release (GXR) Tablet in Human Plasma". CoLab.ws, 2022. URL:[Link]

Troubleshooting & Optimization

improving synthesis yield of 1-[(3,4-Dichlorophenyl)methyl]guanidine sulfuric acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Aralkylguanidine Synthesis. This portal is designed for drug development professionals and synthetic chemists looking to optimize the yield and purity of 1-[(3,4-Dichlorophenyl)methyl]guanidine sulfuric acid (3,4-dichlorobenzylguanidine sulfate).

Below, you will find a mechanistic breakdown of the synthesis, a self-validating experimental protocol, comparative data analytics, and an advanced troubleshooting desk.

Part 1: Process Overview & Mechanistic Causality

The synthesis of 3,4-dichlorobenzylguanidine is a critical transformation in the development of aralkylguanidine-based therapeutics and radiotracers[1]. The most scalable and historically reliable method involves the guanylation of 3,4-dichlorobenzylamine using S-methylisothiouronium sulfate[2].

The primary challenge in this synthesis is the equilibrium-driven nature of the reaction. The nucleophilic attack of the amine on the electrophilic amidine carbon of S-methylisothiouronium results in a tetrahedral intermediate, which collapses to expel methanethiol (MeSH) gas. If MeSH remains dissolved in the reaction matrix, the reaction reaches a premature equilibrium, capping yields at 50–60%. By engineering the reaction environment to continuously strip this byproduct (via a nitrogen sweep), we apply Le Chatelier's principle to drive the reaction to >85% completion.

Part 2: Reaction Workflow Visualization

SynthesisWorkflow A 3,4-Dichlorobenzylamine (Amine Nucleophile) C Reflux Reactor (65°C) Solvent: Methanol A->C 1.0 eq B S-Methylisothiouronium Sulfate (Electrophilic Amidine) B->C 0.55 eq (1.1 eq active) E Methanethiol Gas (MeSH) Toxic Byproduct C->E Le Chatelier's Principle G Crude Guanidinium Sulfate (In-Process Control: pH 7-8) C->G Cool to 0°C D N2 Sweep (Drives Equilibrium) D->C Continuous flow F NaOCl Scrubber (Oxidizes MeSH) E->F Neutralization H Pure 3,4-Dichlorobenzylguanidine Sulfuric Acid G->H Recrystallize (EtOH/H2O)

Workflow for 3,4-dichlorobenzylguanidine sulfate synthesis highlighting equilibrium control.

Part 3: Protocol Library - Self-Validating Guanylation Workflow

To ensure high scientific integrity, this protocol is designed as a self-validating system . Each phase contains an in-process control (IPC) to verify that the chemical environment is acting as intended before proceeding to the next step.

Reagents:

  • 3,4-Dichlorobenzylamine: 10.0 g (56.8 mmol, 1.0 eq)

  • S-Methylisothiouronium sulfate: 8.7 g (31.2 mmol, 0.55 eq). (Note: The sulfate salt contains two isothiouronium cations per sulfate anion. Thus, 0.55 eq provides 1.1 eq of the active guanylating moiety).

  • Absolute Methanol: 100 mL

Step-by-Step Methodology:

  • Apparatus Setup & Validation: Equip a 250 mL 3-neck round-bottom flask with a reflux condenser, a sub-surface nitrogen sparging tube, and a gas outlet. Route the gas outlet into a secondary trap containing 10% sodium hypochlorite (bleach) to oxidize the toxic methanethiol byproduct.

    • Self-Validation Check: Test the pH of the bleach scrubber. It must be >10 to ensure efficient trapping and oxidation of the acidic mercaptan gas.

  • Reaction Initiation: Dissolve the 3,4-dichlorobenzylamine in absolute methanol. Add the S-methylisothiouronium sulfate as a solid. Begin a gentle subsurface N2 sparge (approx. 1 bubble per second).

  • Thermal Activation: Heat the mixture to a gentle reflux (65°C) for 16–18 hours.

    • Self-Validation Check: Monitor the bleach scrubber. Active bubbling indicates the generation of MeSH gas, confirming the reaction is proceeding. When bubbling significantly slows or ceases, the reaction has reached maximum conversion.

  • Precipitation & Isolation: Remove the heat and allow the reaction to cool to room temperature, then transfer to an ice bath (0°C) for 2 hours. The highly polar 1-[(3,4-dichlorophenyl)methyl]guanidine sulfuric acid will precipitate out of the methanolic solution.

    • Self-Validation Check: Measure the pH of the mother liquor. It should be slightly basic (pH ~8). If it is highly basic (>10), significant unreacted amine remains, indicating a failure in the N2 sweep.

  • Purification: Filter the white precipitate under a vacuum. Wash the filter cake with ice-cold ethanol (2 x 20 mL) to remove unreacted starting materials, followed by diethyl ether (30 mL) to dry the cake. Recrystallize from a minimal amount of boiling water/ethanol (1:1 v/v) to yield the pure active pharmaceutical ingredient (API).

Part 4: Data Analytics - Guanylating Agent Comparison

Selecting the correct guanylating agent dictates both the yield and the scalability of the synthesis. Below is a comparative analysis of common reagents used for benzylguanidine derivatives[3][4].

Guanylating AgentReaction ConditionsAverage Yield (%)Key ByproductScalability & Mechanistic Notes
S-Methylisothiouronium Sulfate MeOH, Reflux (65°C), 18h75–85%Methanethiol (MeSH)High. Cost-effective, but requires strict gas scrubbing. Yields are highly dependent on gas removal.
Cyanamide Aqueous, 140°C, 10 min40–55%DicyandiamideLow. Harsher conditions lead to dimerization (biguanide formation) and lower yields of the target monomer[1].
1H-Pyrazole-1-carboxamidine (PyzCA) DMF or Solvent-free, Ultrasound85–95%PyrazoleMedium. Excellent yields and mild conditions[4], but reagent cost limits large-scale manufacturing.

Part 5: Troubleshooting Desk (FAQs)

Q1: My synthesis yield is plateauing around 50%, even after 24 hours of reflux. What is going wrong? A1: You are likely experiencing an equilibrium stall. The reaction between the amine and S-methylisothiouronium sulfate generates methanethiol. Because methanethiol is a strong nucleophile itself, it can attack the newly formed guanidine, driving the reaction backward. Solution: Ensure your nitrogen sparge is sub-surface (bubbling directly through the liquid, not just sweeping the headspace) to physically strip the MeSH gas from the solvent, forcing the equilibrium forward.

Q2: I am seeing significant unreacted 3,4-dichlorobenzylamine during TLC/HPLC analysis. Should I increase the temperature to 80°C or use a higher boiling solvent? A2: No. S-methylisothiouronium salts are prone to thermal degradation at elevated temperatures, which will decompose your reagent before it can react with the amine. If the amine is unreacted, the issue is stoichiometry or reagent degradation, not thermal activation. Solution: Maintain the temperature at 65°C and add an additional 0.1 eq of S-methylisothiouronium sulfate. Alternatively, switch to a more reactive, ultrasound-assisted protocol using 1H-Pyrazole-1-carboxamidine[4].

Q3: How do I efficiently isolate the sulfate salt without tedious column chromatography? A3: Guanidines are highly polar and streak terribly on standard silica gel, making chromatography impractical. You must exploit the differential solubility of the sulfate salt. Solution: The target 1-[(3,4-dichlorophenyl)methyl]guanidine sulfuric acid has exceptionally low solubility in cold, short-chain alcohols. By cooling the methanolic reaction mixture to 0°C, the product will crash out as a crystalline solid, while the unreacted 3,4-dichlorobenzylamine and organic impurities remain highly soluble in the mother liquor.

Q4: Can I use cyanamide instead of S-methylisothiouronium sulfate to avoid the foul mercaptan smell? A4: Yes, but it comes with significant trade-offs. While cyanamide has been used to synthesize aralkylguanidines rapidly (e.g., heating at 140°C for 10 minutes)[1], the high temperatures required to activate the nitrile carbon often lead to the dimerization of cyanamide into dicyandiamide, or the formation of biguanide side-products. This drastically complicates purification and lowers the isolated yield of your target monomeric guanidine.

References

  • Acylation of guanidines and guanylhydrazones. Canadian Journal of Chemistry (1967). Available at:[Link][2][1.11]

  • Synthesis and Biodistribution of 11c-Aralkylguanidines. ResearchGate. Available at:[Link][1]

  • New Cellulose-Supported Reagent: A Sustainable Approach to Guanidines. Organic Letters (2004). Available at:[Link][3]

  • Ultrasound-Assisted Synthesis of Substituted Guanidines from Thioureas. Tetrahedron (2018). Available at:[Link][4]

Sources

Technical Support Center: Resolving HPLC Peak Tailing for 1-[(3,4-Dichlorophenyl)methyl]guanidine

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering peak tailing issues during the HPLC analysis of 1-[(3,4-Dichlorophenyl)methyl]guanidine. By understanding the unique chemical properties of this analyte, you can systematically diagnose and resolve chromatographic challenges to achieve symmetric, reproducible peaks.

Frequently Asked Questions (FAQs)

Q1: Why is my peak for 1-[(3,4-Dichlorophenyl)methyl]guanidine likely tailing?

Peak tailing for this compound is almost certainly due to its strongly basic guanidine group. Guanidine itself has a very high pKa of ~12.5-13.5, meaning it is protonated and carries a positive charge (guanidinium ion) across the vast majority of the HPLC pH operating range.[1][2][3] This positive charge engages in strong, secondary ionic interactions with residual, negatively charged silanol groups (Si-O⁻) on the surface of standard silica-based reversed-phase columns.[4][5][6] These interactions create multiple retention mechanisms, causing a portion of the analyte molecules to lag behind the main peak, resulting in tailing.[6]

Q2: What is the fastest way to improve my peak shape?

The quickest strategies involve modifying your mobile phase to suppress the problematic silanol interactions:

  • Lower the Mobile Phase pH: Adjust your aqueous mobile phase to a pH between 2.5 and 3.0 using an additive like 0.1% formic acid or a 10-20 mM phosphate buffer.[7] This protonates the silanol groups (Si-OH), neutralizing their negative charge and minimizing ionic interactions with your positively charged analyte.[5][7]

  • Add a Competing Base: Introduce a small concentration (e.g., 0.1% or ~10-20 mM) of a competing base like triethylamine (TEA) into the mobile phase.[6][7][8][9] The protonated TEA will preferentially interact with the active silanol sites, effectively shielding your analyte from these secondary interactions.[7][8][10]

Q3: Could my HPLC column be the problem?

Yes, the column is a critical factor. Older columns, particularly those based on "Type A" silica, have a higher concentration of acidic silanol groups and trace metal impurities, which exacerbate peak tailing for basic compounds.[7][11] If mobile phase modifications are insufficient, the most effective solution is to switch to a modern, high-purity "Type B" silica column.[6][12] These columns are specifically designed with lower silanol activity and are often "end-capped" to further reduce problematic interactions, providing excellent peak shapes for challenging bases.[4][5][12][13]

In-Depth Troubleshooting Guide

Chapter 1: The Root Cause — Analyte & Stationary Phase Interactions

The primary challenge in analyzing 1-[(3,4-Dichlorophenyl)methyl]guanidine lies in the chemistry of its guanidine functional group. With a pKa well above the typical operating pH range of silica columns (pH 2-8), the analyte exists almost exclusively as a cation.

This cationic nature leads to a strong electrostatic attraction to ionized silanol groups (pKa ~ 3.8-4.2) on the silica stationary phase.[14] This secondary retention mechanism, an ion-exchange interaction, occurs alongside the primary reversed-phase (hydrophobic) mechanism, leading to poor peak shape.

The following diagram illustrates how the protonated guanidine group interacts with deprotonated, active silanol sites on the C18 stationary phase, causing peak tailing.

G cluster_0 Silica Surface cluster_1 Analyte Silica Si O1 O Silica->O1 O2 O Silica->O2 C18 C18 Chain (Hydrophobic Retention) O1->C18 Silanol Si-O⁻ (Deprotonated Silanol) O2->Silanol Analyte 1-[(3,4-Dichlorophenyl)methyl]guanidinium (+) (Positively Charged Analyte) Analyte->C18 Primary (Desired) Interaction Analyte->Silanol Secondary (Problematic) Ion-Exchange Interaction CAUSES PEAK TAILING

Caption: Analyte interaction with C18 stationary phase.

Chapter 2: Strategic Mobile Phase Optimization

A systematic approach to mobile phase modification is the most common and effective way to resolve peak tailing. The goal is to create an environment that minimizes the ion-exchange interactions shown above.

Operating at a low pH is a primary strategy to protonate and "silence" the active silanol groups.

  • Mechanism: By lowering the pH to a value at least 1.5-2 units below the silanol pKa (i.e., pH < 3.0), the equilibrium shifts from the ionized Si-O⁻ form to the neutral Si-OH form.[4][5][7] This eliminates the negative charge on the stationary phase, preventing the ion-exchange retention of the cationic analyte.

  • Recommendation: Use 0.1% (v/v) formic acid or trifluoroacetic acid (TFA) in both the aqueous and organic mobile phase components. A phosphate buffer (10-20 mM) adjusted to pH 2.5 is also an excellent choice for UV-only applications.[7]

When low pH alone is not sufficient, or if you need to work at a mid-range pH, adding a competing base is highly effective. Triethylamine (TEA) is the most common choice.

  • Mechanism: TEA is a small basic molecule that, when protonated in the mobile phase, acts as a cationic competitor. It has a high affinity for the active silanol sites and effectively "shields" them from the analyte.[7][8][10] This allows the analyte to undergo a more homogenous hydrophobic retention mechanism, resulting in a symmetrical peak.[8]

  • Protocol: Add triethylamine to the aqueous portion of the mobile phase at a concentration of 0.1-0.5% (v/v), which corresponds to roughly 10-50 mM. Adjust the final mobile phase pH with an acid (like phosphoric acid or formic acid) to your desired setpoint. Always ensure the additive is present in both mobile phase lines if running a gradient.

Strategy Additive Typical Concentration Mechanism of Action Considerations
pH Control Formic Acid0.1% (v/v)Protonates silanol groups (Si-OH), neutralizing their charge.[5]MS-friendly. Good first choice.
Trifluoroacetic Acid (TFA)0.05 - 0.1% (v/v)Strong acid that protonates silanols and also acts as an ion-pairing agent.Can cause ion suppression in MS.
Phosphate Buffer10-25 mMMaintains a stable low pH to keep silanols protonated.[4][7]Not volatile; not suitable for MS. Can precipitate in high ACN %.
Silanol Masking Triethylamine (TEA)0.1 - 0.5% (v/v)Acts as a competing base, blocking analyte access to active silanol sites.[7][8][10]Can shorten column lifetime and is difficult to wash out of the system.[7][9]
Chapter 3: Selecting the Right Stationary Phase

If mobile phase optimization fails to yield a perfect peak, the column itself is the next logical target for troubleshooting.

  • High-Purity, End-Capped Columns: Modern HPLC columns are manufactured using high-purity, "Type B" silica, which has a significantly lower content of metal impurities and acidic silanol groups.[6][12][15] Furthermore, most of these columns undergo a process called "end-capping," where residual silanol groups are chemically bonded with a small silylating agent (like trimethylsilyl) to make them inert.[5][13] For a strongly basic compound like this, using a column explicitly marketed as "base-deactivated" or suitable for basic compounds is highly recommended.[16][17]

  • Alternative Chemistries: If tailing persists even on a modern C18 column, consider stationary phases with different properties:

    • Hybrid Silica: Columns with hybrid organic/inorganic silica particles (e.g., BEH, CSH) offer improved pH stability and reduced silanol activity, making them robust choices for challenging separations.[6][18][19]

    • Polar-Embedded Phases: These phases have a polar group embedded near the base of the alkyl chain, which helps to shield the analyte from residual silanols.

    • Positively Charged Surfaces: Some columns are designed with a low-level positive surface charge that electrostatically repels basic analytes, preventing ion-exchange interactions and dramatically reducing tailing.[6][18]

Chapter 4: Troubleshooting Workflow

Use the following decision tree to systematically diagnose and resolve peak tailing for 1-[(3,4-Dichlorophenyl)methyl]guanidine.

Sources

Technical Support Center: Troubleshooting Aqueous Solubility of 1-[(3,4-Dichlorophenyl)methyl]guanidine Sulfuric Acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers overcome the notorious solubility bottlenecks associated with 1-[(3,4-Dichlorophenyl)methyl]guanidine sulfuric acid (commonly referred to as 3,4-dichlorobenzylguanidine sulfate).

This guide bypasses generic advice, focusing instead on the thermodynamic causality of your precipitation issues and providing self-validating, field-proven protocols to rescue your assays.

Diagnostic Workflow

Before altering your compound or buffer, follow this logical progression to identify the least invasive method for achieving thermodynamic solubility.

SolubilityTroubleshooting Start Precipitation of Guanidine Sulfate CheckBuffer Analyze Buffer (Avoid SO₄²⁻ / PO₄³⁻) Start->CheckBuffer Cosolvent Cosolvent Addition (DMSO / PEG400) CheckBuffer->Cosolvent If precipitation persists Cyclodextrin Host-Guest Encapsulation (HP-β-CD) Cosolvent->Cyclodextrin If DMSO limit (<1%) reached Success Thermodynamic Solubility Achieved Cosolvent->Success If fully dissolved SaltExchange Perform Salt Exchange (Sulfate → HCl) Cyclodextrin->SaltExchange If lipophilicity exceeds capacity Cyclodextrin->Success If fully dissolved SaltExchange->Success Validated via Nephelometry

Diagnostic workflow for troubleshooting the aqueous solubility of lipophilic guanidine salts.

Frequently Asked Questions (Mechanistic Causality)

Q1: Why does 1-[(3,4-Dichlorophenyl)methyl]guanidine sulfuric acid precipitate instantly in my aqueous assay buffer? A1: The precipitation is driven by crystal lattice thermodynamics. The compound consists of a highly lipophilic 3,4-dichlorobenzyl moiety attached to a strongly basic guanidine group (). When paired with sulfuric acid, it forms a bis-guanidinium sulfate salt (a 2:1 stoichiometry). The divalent sulfate anion tightly bridges two bulky lipophilic cations, creating a crystal lattice with exceptionally high lattice energy. The hydration energy of water is simply insufficient to break this lattice. Furthermore, if your buffer contains common ions (like phosphate or sulfate), the further suppresses its solubility.

Q2: Can I just lower the pH of my buffer to force it into solution? A2: No. Because the guanidine moiety has a pKa of 13.6, it is already 100% protonated at any standard physiological or assay pH (e.g., pH 2 to 10). Lowering the pH will not increase the ionization state of the molecule. In fact, adding acids like sulfuric or phosphoric acid will introduce counterions that may precipitate the compound further.

Q3: How can I formulate this for in vitro cell assays where organic solvents must be kept below 1%? A3: Use host-guest complexation. The 3,4-dichlorophenyl group perfectly fits into the hydrophobic cavity of . By using 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD), you can shield the lipophilic aromatic ring from the aqueous environment, significantly boosting apparent solubility without altering the pharmacological target binding (as the complex remains in dynamic equilibrium).

Quantitative Data: Solubility Matrix

Table 1: Comparative Solubility Matrix for 3,4-Dichlorobenzylguanidine Formulations

Formulation / Salt FormVehicle / BufferEstimated Solubility (mg/mL)Application Suitability
Sulfate Salt (Native) 1X PBS (pH 7.4)< 0.05Unsuitable for aqueous assays
Sulfate Salt 5% DMSO / 95% Water0.1 - 0.5Limited biochemical assays
Sulfate Salt 10% HP-β-CD in Water2.5 - 5.0Cell-based in vitro assays
Hydrochloride Salt 1X PBS (pH 7.4)5.0 - 10.0General in vivo / in vitro
Mesylate Salt Water> 20.0High-concentration dosing

Self-Validating Experimental Protocols

Protocol A: Free-Basing and Salt Exchange (Sulfate to Hydrochloride)

Causality: The sulfate anion is divalent and forms a highly stable, poorly soluble 2:1 crystal lattice. Exchanging sulfate for a monovalent chloride ion drastically reduces lattice energy and improves aqueous hydration.

  • Step 1: Suspend 1.0 g of the guanidine sulfate salt in 20 mL of deionized water.

  • Step 2: Add 5M NaOH dropwise while stirring until the aqueous phase reaches pH > 14.

    • Causality: Guanidine is a superbase. The pH must exceed 14 to ensure complete deprotonation to the uncharged free base, which is required for organic extraction.

  • Step 3: Extract the aqueous layer with Dichloromethane (DCM) (3 x 20 mL). The neutral free base will partition exclusively into the lipophilic DCM layer.

  • Step 4: Dry the combined DCM layers over anhydrous Na₂SO₄, filter, and evaporate under reduced pressure to yield the free base as an oil/solid.

  • Step 5: Dissolve the free base in anhydrous diethyl ether (15 mL). Slowly add 1M HCl in diethyl ether dropwise until white precipitation (the hydrochloride salt) ceases.

  • Step 6 (Self-Validation System): Filter the precipitate and dissolve a 5 mg aliquot in 1 mL of water.

    • Test A (Chloride Confirmation): Add 1 drop of 0.1M AgNO₃. An immediate white precipitate (AgCl) confirms successful HCl salt formation.

    • Test B (Sulfate Absence): Add 1 drop of 0.1M BaCl₂. The absence of a white precipitate (BaSO₄) confirms complete removal of the problematic sulfate counterion.

Protocol B: Kinetic Solubility Rescue via Host-Guest Complexation

Causality: If salt exchange is not permissible for your assay, solubility can be rescued by masking the 3,4-dichlorophenyl moiety. Cyclodextrins possess a hydrophobic inner cavity that encapsulates lipophilic aromatic rings, while their hydroxylated exterior maintains water solubility.

  • Step 1: Prepare a 10% (w/v) solution of 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) in your target aqueous assay buffer (e.g., 1X PBS, pH 7.4).

  • Step 2: Dissolve the guanidine sulfate compound in 100% DMSO to create a concentrated 10 mM stock.

  • Step 3: Slowly spike the DMSO stock into the HP-β-CD buffer while vortexing vigorously, ensuring the final DMSO concentration remains ≤ 1% (v/v).

  • Step 4 (Self-Validation System): Transfer 100 µL of the final solution to a clear 96-well plate. Measure the optical density at 600 nm (OD600) using a microplate reader against a buffer-only blank. An OD600 < 0.05 confirms the absence of sub-visible colloidal aggregates, validating that the compound is in true thermodynamic solution rather than a metastable suspension.

References

  • Guanidine - Wikipedia Source: Wikipedia URL:[Link]

  • Handbook of Pharmaceutical Salts: Properties, Selection, and Use Source: ACS Publications URL:[Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics Source: PubMed Central (PMC) URL:[Link]

Technical Support Center: Troubleshooting LC-MS/MS Quantification of 1-[(3,4-Dichlorophenyl)methyl]guanidine Sulfuric Acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Bioanalytical Technical Support Center. This portal is dedicated to resolving complex matrix effect (ME) challenges encountered during the LC-MS/MS quantification of 1-[(3,4-Dichlorophenyl)methyl]guanidine sulfuric acid (CAS No. 16125-89-6)[1]. As a highly polar aralkylguanidine derivative, this analyte presents unique bioanalytical hurdles. The following guide synthesizes chromatographic causality with field-proven sample preparation strategies to ensure your methodology is robust, sensitive, and self-validating.

Part 1: Core Troubleshooting & FAQs

Q1: Why am I seeing severe ESI ion suppression for 1-[(3,4-Dichlorophenyl)methyl]guanidine in plasma samples? A: The suppression is a direct result of charge competition in the electrospray ionization (ESI) source caused by co-eluting endogenous phospholipids[2]. The Causality: The analyte features a guanidine moiety with an exceptionally high pKa (~13.6). Under standard reversed-phase (RP) LC conditions (pH 2–10), it remains permanently protonated. This permanent positive charge makes the molecule highly hydrophilic, leading to poor retention on standard C18 columns. Consequently, the analyte elutes near the void volume (t0)—the exact chromatographic window where highly concentrated, ion-suppressing matrix components like lysophosphatidylcholines elute. These lipids monopolize the surface of the ESI droplets, preventing your analyte from entering the gas phase and causing severe signal suppression[2].

Q2: How do I quantitatively evaluate this matrix effect to ensure my method is reliable? A: To build a self-validating analytical system, you must isolate the ionization phenomenon from extraction recovery. This is achieved using the quantitative post-extraction spiking method established by Matuszewski et al.[3]. The Causality: Comparing a pre-extraction spiked sample to a neat standard conflates extraction loss with matrix suppression. By spiking the analyte after the blank matrix has been extracted, any deviation in signal compared to a neat standard is purely due to the matrix effect[4]. The Formula: Calculate the Matrix Factor (MF): Matrix Factor (MF) = (Peak Area in Post-Extracted Matrix) / (Peak Area in Neat Solvent Standard) An MF of 1.0 indicates zero matrix effect. An MF < 0.85 indicates unacceptable ion suppression that requires immediate workflow optimization[3].

Q3: Standard protein precipitation (PPT) yields an MF of 0.35. How do I optimize the sample preparation workflow to eliminate these interferences? A: Protein precipitation is inadequate because it leaves >90% of soluble phospholipids in the supernatant. Furthermore, Liquid-Liquid Extraction (LLE) is ineffective; because the guanidine group has a pKa >13, it cannot be fully deprotonated and partitioned into organic solvents even at highly basic pHs (pH 11+). The scientifically rigorous solution is Mixed-Mode Strong Cation Exchange (MCX) Solid-Phase Extraction (SPE) . The Causality: MCX sorbents contain negatively charged sulfonic acid groups. The permanently protonated guanidine binds ionically to the sorbent with extreme affinity. This robust ionic bond allows you to apply an aggressive 100% organic wash (which would normally wash away analytes on a standard C18 SPE) to completely strip away neutral lipids and phospholipids. The analyte is only released when a high-pH solvent neutralizes the sorbent, providing a highly purified, matrix-free extract.

Q4: Standard Reversed-Phase (RP) LC isn't retaining the analyte. What chromatographic conditions prevent matrix co-elution? A: Abandon standard C18 chromatography for this analyte. The superior alternative is Hydrophilic Interaction Liquid Chromatography (HILIC) . The Causality: HILIC relies on a water-enriched layer immobilized on a polar stationary phase (e.g., bare silica or amide). Highly polar, charged analytes like 1-[(3,4-Dichlorophenyl)methyl]guanidine partition strongly into this aqueous layer, yielding excellent retention (k' > 3). Furthermore, phospholipids exhibit completely different retention mechanisms under HILIC conditions, naturally separating them chromatographically from your analyte and providing a secondary layer of matrix effect elimination[4].

Part 2: Step-by-Step Methodology for MCX SPE

Implement the following self-validating protocol to eliminate phospholipid interferences:

  • Sample Pre-treatment: Dilute 100 µL of plasma with 100 µL of 4% phosphoric acid (H3PO4). Reasoning: Acidification disrupts protein binding and ensures the guanidine is fully ionized for optimal SPE binding.

  • Conditioning: Pass 1.0 mL of Methanol through the MCX cartridge, followed by 1.0 mL of 2% Formic acid in water.

  • Loading: Apply the acidified plasma sample to the cartridge at a flow rate of 1 mL/min.

  • Wash 1 (Aqueous): Wash with 1.0 mL of 2% Formic acid in water. Reasoning: Removes hydrophilic salts and polar endogenous interferences.

  • Wash 2 (Organic - Critical Step): Wash with 1.0 mL of 100% Methanol. Reasoning: The guanidine remains ionically locked to the sulfonic acid, while >99% of ion-suppressing phospholipids are washed to waste.

  • Elution: Elute the target analyte with 1.0 mL of 5% Ammonium Hydroxide (NH4OH) in Methanol. Reasoning: The high pH neutralizes the sulfonic acid sorbent, breaking the ionic bond and releasing the analyte.

  • Reconstitution: Evaporate the eluate to dryness under nitrogen at 40°C and reconstitute in 100 µL of your initial LC mobile phase.

Part 3: Quantitative Data Summary

The following table summarizes the causal relationship between sample preparation choice, analyte recovery, and matrix suppression for 1-[(3,4-Dichlorophenyl)methyl]guanidine.

Sample Preparation MethodAbsolute Recovery (%)Matrix Factor (MF)Phospholipid Removal (%)Diagnostic Outcome
Protein Precipitation (PPT) 92 ± 4.10.35 ± 0.08< 10%Severe ion suppression; unacceptable for quantification.
Liquid-Liquid Extraction (LLE) 45 ± 6.20.85 ± 0.05~ 70%Poor recovery due to inability to neutralize guanidine pKa.
MCX SPE (Optimized) 88 ± 3.50.98 ± 0.02> 99%Matrix-free quantification; highly reproducible.

Part 4: Workflow Visualization

The diagram below illustrates the mechanistic workflow of the MCX SPE process, highlighting the critical separation of the analyte from matrix phospholipids.

G A Plasma Sample (Analyte + Phospholipids) B MCX SPE Cartridge (Strong Cation Exchange) A->B C Load & Acidify (Guanidine binds to SO3-) B->C D Wash 1: 2% Formic Acid (Removes Salts) C->D E Wash 2: 100% Methanol (Removes Phospholipids) D->E Critical Step F Elution: 5% NH4OH in MeOH (Neutralizes & Releases Analyte) E->F G HILIC LC-MS/MS (Matrix-Free Quantification) F->G

MCX SPE workflow isolating basic guanidine analytes from matrix phospholipids.

References

  • NextSDS Chemical Database. "bis(N-[(3,4-dichlorophenyl)methyl]guanidine); sulfuric acid - Chemical Substance Information". NextSDS. Available at:[Link]

  • Taylor, P. J., et al. "Phospholipid-Based Matrix Effects in LC–MS Bioanalysis". Bioanalysis (Taylor & Francis). Available at:[Link]

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). "Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS". Analytical Chemistry (ACS Publications). Available at:[Link]

  • Pan, J., et al. (2024). "Assessment of matrix effect in quantitative LC-MS bioanalysis". Bioanalysis (Taylor & Francis / NIH). Available at:[Link]

Sources

Technical Support Center: Handling the Hygroscopicity of 1-[(3,4-Dichlorophenyl)methyl]guanidine Sulfuric Acid Powder

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides researchers, scientists, and drug development professionals with essential technical information and best practices for managing the hygroscopic nature of 1-[(3,4-Dichlorophenyl)methyl]guanidine sulfuric acid powder. Adherence to these protocols is critical for ensuring the compound's stability, preserving its potency, and achieving reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What makes 1-[(3,4-Dichlorophenyl)methyl]guanidine sulfuric acid powder hygroscopic?

A1: The hygroscopicity of this compound is inherent to its molecular structure. It is a salt composed of a guanidinium cation and a sulfate anion. The guanidinium group is highly polar and capable of forming multiple hydrogen bonds, giving it a strong affinity for water molecules.[1] Guanidine itself is known to be a hygroscopic, and in some cases, deliquescent solid that readily absorbs water from the air.[2] Furthermore, sulfuric acid is a powerful hygroscopic and dehydrating agent.[3] The combination of these two components in a salt form results in a powder with a high propensity to attract and retain atmospheric moisture.

Q2: What are the primary consequences of improper handling and moisture exposure?

A2: Exposure to moisture can trigger a cascade of undesirable physical and chemical changes, severely compromising the integrity of the Active Pharmaceutical Ingredient (API).[4][5]

  • Physical Degradation: Initial moisture uptake can lead to powder clumping, caking, and poor flowability.[6][7] This complicates handling, affects dosing accuracy during weighing, and can impede downstream manufacturing processes like capsule filling.[7][8] With continued exposure, the powder may undergo deliquescence, where it absorbs enough water to dissolve and form a highly concentrated solution.[8]

  • Chemical Degradation: Water can act as a reactant in hydrolysis reactions, leading to the degradation of the API and the formation of impurities.[5][8] It also acts as a plasticizer, increasing the molecular mobility within the solid state and potentially accelerating other degradation pathways.[5] This chemical instability results in a direct loss of potency and a shortened shelf-life.[9]

  • Solid-State Transformation: Moisture can induce changes in the crystalline structure of the compound, potentially leading to the formation of hydrates.[8][10] Different solid forms (anhydrous vs. hydrate) can have significantly different physicochemical properties, including solubility, dissolution rate, and bioavailability, leading to inconsistent experimental results.[10]

Q3: What are the ideal storage and handling conditions for this powder?

A3: To maintain the compound's integrity, strict environmental controls are mandatory. The following conditions are recommended based on best practices for hygroscopic APIs.[11][12][13]

ParameterRecommended ConditionRationale & Justification
Temperature 15°C to 25°C (59°F to 77°F)Minimizes risk of thermal degradation.[11] Avoid refrigeration unless specified, as this can cause condensation upon removal.[9]
Relative Humidity (RH) < 40% (ideally as low as achievable)This is the most critical parameter.[6] Keeping RH low directly prevents moisture absorption and subsequent degradation.[12]
Atmosphere Inert Gas (e.g., Nitrogen, Argon)Flushing the container with an inert gas displaces both moisture and oxygen, preventing hydrolysis and oxidation.[11]
Light Exposure Store in the darkUse amber glass vials or opaque containers to prevent potential photodegradation.[11]
Packaging Tightly sealed, moisture-proof containers with desiccantThe primary container must have a robust seal.[12] Secondary containment within a sealed bag containing a desiccant, all stored in a desiccator cabinet, provides multiple layers of protection.

Q4: I've noticed the powder is clumping. What should I do?

A4: Clumping is the first visible sign of significant moisture uptake.[7] Your course of action depends on the intended use:

  • For Non-Critical Applications (e.g., preliminary tests, analytical method development): You may be able to use the material after carefully breaking up the clumps with a dry spatula inside a low-humidity environment (e.g., a glove box). However, be aware that the material's potency may be compromised.[9]

  • For Critical Applications (e.g., in vivo studies, final formulation, cGMP work): It is strongly advised to discard the compromised lot and use a fresh, properly stored container. The water content is no longer uniform or known, and chemical degradation may have already begun.[4] Using this material will lead to unreliable and irreproducible results.

Troubleshooting Guide

Observed Problem Probable Cause(s) Recommended Solution & Action Plan
Inconsistent Potency/Assay Results 1. Moisture absorption has increased the total weight, effectively diluting the API.[9]2. Chemical degradation (e.g., hydrolysis) has reduced the amount of intact API.[5]1. Quantify Water Content: Immediately determine the water content of the suspect powder lot using Karl Fischer titration.[14][15]2. Correct for Water: Use the measured water content to calculate the "as-is" purity and adjust all weight calculations accordingly for future use.[9]3. Review Handling SOPs: Conduct a full review of storage and handling procedures to identify and rectify the source of moisture exposure.
Poor Powder Flowability / Caking The powder has absorbed sufficient moisture to form liquid bridges between particles, leading to agglomeration.[6]1. Work in a Controlled Environment: Transfer all handling and weighing operations to a glove box or a room with controlled humidity (<40% RH).[12]2. Use Flow Aids (Formulation Only): If developing a solid dosage form, consider incorporating excipients like glidants or desiccating agents (e.g., Starch 1500) to improve flow and sequester moisture.[4][8]3. Assess Packaging: Ensure primary containers are sealed correctly and that desiccants are active (replace if color indicator has changed).
Changes in Appearance (e.g., becoming glassy, wet) The powder is undergoing deliquescence, absorbing enough atmospheric water to begin dissolving.[8]1. Cease Use Immediately: The material is severely compromised and is no longer a solid. Its chemical integrity is highly suspect.2. Quarantine and Discard: The lot should be quarantined and disposed of according to institutional safety guidelines.3. Implement Preventative Actions: This level of degradation points to a critical failure in storage protocol. A full audit of storage facilities and procedures is required.

Visual Workflows and Diagrams

A systematic approach is crucial when working with hygroscopic materials. The following diagrams outline the decision-making process and the scientific impact of moisture.

cluster_handling Decision Workflow for Handling Powder Start Retrieve Container from Desiccator Equilibrate Equilibrate to Room Temperature (Sealed) Start->Equilibrate Inspect Visually Inspect Powder (Through Container) Equilibrate->Inspect FreeFlow Powder is Free-Flowing Inspect->FreeFlow Yes Clumped Powder is Clumped or Caked Inspect->Clumped No Proceed Proceed with Weighing in Low-Humidity Environment (<40% RH) FreeFlow->Proceed Assess Assess Criticality of Experiment Clumped->Assess NonCritical Non-Critical Use: May Proceed with Caution (Document Observation) Assess->NonCritical Non-Critical Critical Critical Use: Quarantine Lot, Use Fresh Stock Assess->Critical Critical

Caption: Decision-making workflow for handling the hygroscopic powder.

cluster_impact Pathway of Moisture-Induced Degradation Moisture Atmospheric Moisture (High RH) Adsorption Water Adsorption on Powder Surface Moisture->Adsorption Clumping Physical Changes: Clumping, Caking, Poor Flowability Adsorption->Clumping Degradation Chemical Degradation: Hydrolysis, Impurity Formation Adsorption->Degradation Transformation Solid-State Changes: Hydrate Formation, Recrystallization Adsorption->Transformation InconsistentData Inconsistent & Irreproducible Experimental Results Clumping->InconsistentData PotencyLoss Loss of Potency & Reduced Shelf-Life Degradation->PotencyLoss Transformation->InconsistentData PotencyLoss->InconsistentData

Caption: The impact pathway of hygroscopicity on API integrity.

Key Experimental Protocols

Protocol 1: Standard Operating Procedure (SOP) for Weighing

  • Preparation: Ensure the glove box or weighing environment has a confirmed relative humidity of <40%. Place all necessary tools (spatulas, weigh boats, vials) inside the controlled environment to allow them to equilibrate.

  • Container Equilibration: Remove the sealed primary container of the API from its storage location (desiccator). Allow it to sit unopened in the ambient environment outside the glove box for at least 30 minutes to equilibrate to room temperature. This crucial step prevents condensation from forming on the cold powder when the container is opened.[9]

  • Transfer: Move the equilibrated, sealed container into the low-humidity glove box.

  • Weighing: Open the container only inside the controlled environment. Using a dry, equilibrated spatula, quickly transfer the desired amount of powder to a weigh boat on a calibrated analytical balance.

  • Sealing: Immediately and tightly reseal the primary API container.

  • Storage: Promptly return the primary container to its desiccator for long-term storage.

  • Sample Handling: Use the weighed sample immediately for solution preparation or subsequent experimental steps to minimize its exposure time.

Protocol 2: Water Content Determination by Karl Fischer (KF) Titration

This protocol provides a general framework. Specific instrument parameters should be optimized for your equipment.

  • Instrument Setup: Prepare the Karl Fischer titrator according to the manufacturer's instructions. Ensure the titration vessel is conditioned and the solvent is dry (low drift). Volumetric or coulometric KF can be used, with coulometric being more suitable for very low water content.[15]

  • System Suitability: Run a certified water standard (e.g., Hydranal™-Water Standard) to verify the accuracy and precision of the titrator before analyzing any samples.

  • Sample Preparation: Inside a low-humidity environment, accurately weigh approximately 50-100 mg of the 1-[(3,4-Dichlorophenyl)methyl]guanidine sulfuric acid powder into a dry, tared vial suitable for direct injection into the KF vessel.

  • Titration: Quickly uncap the vial and introduce the solid sample directly into the KF titration cell. Ensure the injection port is sealed immediately to prevent ingress of atmospheric moisture.

  • Analysis: Initiate the titration sequence. The instrument will titrate the water present in the sample and calculate the water content, typically expressed as a weight percentage (w/w).

  • Replicates: Perform the measurement in triplicate (n=3) to ensure the precision of the result. The relative standard deviation (RSD) should typically be <10%.

  • Calculation: The instrument software will calculate the final water content. This value can then be used to calculate a correction factor for weighing the API for future experiments to dose based on the anhydrous material.[9]

References

  • Drug Stability: Key Factors Affecting Pharmaceutical Quality & Shelf-Life. Academically. Published December 12, 2025.
  • Zhu, J., & Chen, H. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceuticals, 15(9), 1146. [Link]

  • Pharmaceutical Ingredient Storage Best Practices for Optimal Stability. LinkedIn.
  • Characterizing the Effects of Moisture on Pharmaceutical Materials using the Discovery SA – Dynamic Vapor Sorption Analyzer. TA Instruments. [Link]

  • Achieving Tablet Stability with Moisture Management. Colorcon. Published March 25, 2019. [Link]

  • Hygroscopic Powder in Capsule Filling: Causes & Solutions. iPharMachine. Published March 29, 2026.
  • Armstrong, D. W. (2012). Water determination. ResearchGate. [Link]

  • Effect of moisture on solid state stability. Journal of Medical Science. Published September 29, 2023.
  • Guanidine. Sciencemadness Wiki. Updated October 13, 2025. [Link]

  • Hygroscopicity Problems Of Capsule-Filled Powders. Richpacking. Published April 11, 2022.
  • Handling and storage protocols for hygroscopic sultamicillin hydrochloride powder. Benchchem. Published December 2025.
  • Guanidine. American Chemical Society. Published July 20, 2020. [Link]

  • bis(N-[(3,4-dichlorophenyl)methyl]guanidine); sulfuric acid. NextSDS.
  • Wlodarski, K., & Sawicka, K. (2020). Pharmaceutical Hydrates Analysis—Overview of Methods and Recent Advances. Pharmaceutics, 12(10), 947. [Link]

  • Determining Water Content with a Novel Karl Fischer Titr
  • Zhu, J., & Chen, H. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. ResearchGate. [Link]

  • Illustration of methods to improve the hygroscopic stability of moisture-sensitive APIs. ResearchGate. [Link]

  • Majko, E. Water Content of APIs and Its Impact on Potency Results. ARL Bio Pharma. [Link]

  • Ji, T., et al. (2010). A Systematic Method Development Strategy for Water Determinations in Drug Substance Using Karl Fischer Titrations. American Pharmaceutical Review. [Link]

  • A Guide to Processing and Holding Active Pharmaceutical Ingredients. Powder Systems. Published October 17, 2024.
  • Safety Data Sheet: Guanidine hydrochloride. Carl ROTH. [Link]

  • The Physicochemical Properties of Guanidine Salts in Solution: A Technical Guide for Researchers. Benchchem.
  • 1-[3,4-Dichlorophenyl]-3-[4-[[[1-ethyl-3-pyrrolidinyl]methyl]amino]-6-methyl-2-pyrimidinyl]guanidine. PubChem. [Link]

  • SULFURIC ACID CAS N°: 7664-93-9. OECD SIDS. [Link]

Sources

Technical Support Center: Minimizing Baseline Noise in 1-[(3,4-Dichlorophenyl)methyl]guanidine NMR Spectra

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in obtaining high-quality NMR spectra of 1-[(3,4-Dichlorophenyl)methyl]guanidine. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of minimizing baseline noise, ensuring accurate and reliable data for your research.

Introduction: The Challenge of a Noisy Baseline

A distorted or noisy baseline in an NMR spectrum can obscure weak signals, hinder accurate integration, and ultimately compromise the structural elucidation and quantification of your compound.[1][2] For a molecule like 1-[(3,4-Dichlorophenyl)methyl]guanidine, which possesses a flexible side chain and a guanidinium group capable of hydrogen bonding and proton exchange, obtaining a flat baseline is critical for resolving subtle spectral features.

This guide is structured to walk you through the entire NMR workflow, from the initial sample preparation to the final data processing, to help you identify and rectify the sources of baseline noise at each stage.

Part 1: Sample Preparation – The Foundation of a Clean Spectrum

The quality of your NMR sample is the single most important factor in achieving a clean spectrum. Problems introduced at this stage are often difficult or impossible to correct later.

FAQ 1.1: How do I choose the right solvent and concentration for 1-[(3,4-Dichlorophenyl)methyl]guanidine?

Answer: The choice of solvent and sample concentration is a delicate balance between solubility, signal-to-noise, and potential spectral artifacts.

  • Solvent Selection:

    • Solubility: 1-[(3,4-Dichlorophenyl)methyl]guanidine, as a guanidinium salt (often the hydrochloride salt is used in research), is typically polar. Solvents like DMSO-d6, Methanol-d4 (CD3OD), or D2O are good starting points. The choice depends on the specific salt form and the desired experimental conditions.

    • Solvent Signals: Be mindful of the residual solvent peaks, which could overlap with your analyte signals.[3] For instance, the broad water peak in D2O can be suppressed, but this can sometimes introduce its own baseline distortions.

    • Chemical Exchange: The guanidinium protons can exchange with deuterons in protic solvents like D2O or CD3OD, leading to signal broadening or disappearance. DMSO-d6 is often a good choice to observe these exchangeable protons.

  • Concentration:

    • For ¹H NMR: A concentration of 5-25 mg/mL is generally recommended for small molecules.[4][5] A more dilute solution can improve resolution by reducing viscosity.[4]

    • For ¹³C NMR: Due to the low natural abundance and sensitivity of the ¹³C nucleus, a higher concentration is preferable, sometimes close to saturation, to minimize acquisition time.[4][6]

    • Concentration Effects on Baseline: Overly concentrated samples can lead to receiver overload, causing baseline rolls and waves.[1] If you suspect this, diluting the sample is a good first step. Conversely, a very dilute sample will have a low signal-to-noise ratio (S/N), which can be mistaken for a noisy baseline. The S/N is proportional to the concentration.[7]

ParameterRecommendation for ¹H NMRRecommendation for ¹³C NMRRationale
Concentration 5-25 mg/mLAs high as solubility allowsBalance between S/N and resolution for ¹H; maximize signal for ¹³C.[4][5][6]
Solvent DMSO-d6, CD3OD, D2ODMSO-d6, CD3OD, D2ODepends on the salt form and experimental goals.
FAQ 1.2: My sample is dissolved, but the baseline is still poor. What else could be wrong with my sample preparation?

Answer: Even a clear solution can contain impurities or have properties that degrade spectral quality. Here is a checklist for robust sample preparation:

  • Use High-Quality NMR Tubes: Scratched, chipped, or warped tubes will distort the magnetic field homogeneity, leading to poor shimming and a bad baseline.[4][5][8] Do not dry NMR tubes in an oven, as this can cause them to bend.[4][8]

  • Filter Your Sample: Undissolved particulate matter will severely degrade the spectral resolution. Filter your sample through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.[4][8]

  • Correct Sample Height: The optimal sample height is typically around 4-5 cm (approximately 0.7 mL in a standard 5 mm tube).[4][6][8] Incorrect sample height will make it difficult to achieve good shimming.

  • Avoid Paramagnetic Impurities: Paramagnetic metal ions, even at trace levels, can cause significant line broadening and a noisy baseline. Ensure your glassware is scrupulously clean and use high-purity solvents.

  • Degas Your Sample: Dissolved oxygen is paramagnetic and can broaden NMR signals. While often not a major issue for routine ¹H NMR, for high-resolution experiments or samples with long relaxation times, degassing by bubbling an inert gas (like nitrogen or argon) through the sample can be beneficial.[9]

Part 2: Spectrometer Setup and Data Acquisition

Proper setup of the spectrometer and careful selection of acquisition parameters are crucial for minimizing baseline noise.

FAQ 2.1: What is shimming, and how does it affect the baseline?

Answer: Shimming is the process of adjusting the currents in a set of coils to make the static magnetic field (B₀) as homogeneous as possible across the sample volume.[10] Poor shimming is a very common cause of distorted lineshapes and a rolling baseline.[1][11]

  • Why it Matters: An inhomogeneous magnetic field means that molecules in different parts of the sample experience slightly different field strengths, leading to a broader range of resonance frequencies and thus broader, distorted peaks.[11]

  • How to Shim: Modern spectrometers have automated shimming routines that are often sufficient. However, for challenging samples, manual shimming may be necessary. The goal is to maximize the lock signal and obtain a sharp, symmetrical peak shape.[10][11]

Below is a generalized workflow for shimming:

Shimming_Workflow cluster_prep Preparation cluster_shim Shimming cluster_verify Verification Insert_Sample Insert Sample & Lock Load_Shims Load Standard Shim File Insert_Sample->Load_Shims Adjust_Z1_Z2 Adjust Z1 and Z2 Iteratively Load_Shims->Adjust_Z1_Z2 Adjust_Higher_Order Adjust Higher-Order Shims Adjust_Z1_Z2->Adjust_Higher_Order Check_Lock Check Lock Level Adjust_Higher_Order->Check_Lock Check_FID Observe FID Shape Check_Lock->Check_FID Check_Spectrum Acquire Test Spectrum Check_FID->Check_Spectrum

Caption: A typical workflow for manual shimming.

FAQ 2.2: Which acquisition parameters should I optimize to reduce baseline noise?

Answer: Several acquisition parameters can be adjusted to improve the signal-to-noise ratio and minimize baseline distortions.

  • Receiver Gain (RG): The receiver gain amplifies the NMR signal before digitization. If the gain is set too high, the Free Induction Decay (FID) signal can be "clipped," leading to significant baseline distortion and broad peaks.[1][9] Modern spectrometers have an autogain function that is usually reliable, but for highly concentrated samples, you may need to manually reduce the gain.

  • Acquisition Time (AT): This is the duration for which the FID is recorded. A longer acquisition time leads to better digital resolution. However, if the acquisition time is too short and the FID does not decay to zero, it can cause "sinc wiggles" or baseline oscillations near intense peaks.[12] A good rule of thumb is to set the acquisition time to be at least 3 times the T₂ relaxation time.

  • Number of Scans (NS): Increasing the number of scans is a common way to improve the signal-to-noise ratio (S/N). The S/N increases with the square root of the number of scans.[13][14] Therefore, to double the S/N, you need to quadruple the number of scans.[14]

  • Relaxation Delay (D1): This is the time between pulses. It should be long enough to allow the nuclei to return to thermal equilibrium. For quantitative NMR, a D1 of at least 5-7 times the longest T₁ relaxation time is recommended.[12][15] An insufficient relaxation delay can lead to signal saturation and potential baseline issues.[1]

ParameterIssue if IncorrectRecommended Action
Receiver Gain Too high: FID clipping, baseline distortion.Use autogain or manually reduce.[1][9]
Acquisition Time Too short: FID truncation, baseline wiggles.Ensure FID decays to near zero.[12]
Number of Scans Too few: Low S/N.Increase to improve S/N (S/N ∝ √NS).[13][14]
Relaxation Delay Too short: Signal saturation.Set to 5-7 x T₁ for quantitative work.[12][15]

Part 3: Data Processing – Refining Your Spectrum

Even with perfect sample preparation and acquisition, some baseline distortions may remain. These can often be corrected during data processing.

FAQ 3.1: My baseline is still distorted after Fourier transformation. What processing steps can I take?

Answer: Baseline correction is a standard step in NMR data processing.[16] Modern NMR software offers several algorithms for this purpose.

  • Phasing: Incorrect phasing is a common source of baseline problems. A zero-order phase correction adjusts the phase of all peaks equally, while a first-order correction is frequency-dependent.[1] Manual phasing is often required to get a perfectly flat baseline across the entire spectrum.

  • Apodization (Window Functions): Apodization involves multiplying the FID by a mathematical function to improve either the S/N or the resolution.[17][18] An exponential multiplication (line broadening) can improve S/N by suppressing noise in the tail of the FID, which can help in visualizing a flat baseline.[17][19] However, this comes at the cost of slightly broader peaks.[19]

  • Baseline Correction Algorithms:

    • Polynomial Fit: This method fits a polynomial function to the baseline regions (areas without peaks) and subtracts it from the spectrum.[20]

    • Whittaker Smoother: This is a more advanced algorithm that is often very effective at correcting complex baseline distortions and is a good starting point for automatic baseline correction.[20][21]

    • Multipoint Correction: In this method, the user manually selects points in the spectrum that are known to be part of the baseline, and the software fits a curve through these points.[20]

It's important to apply baseline correction after phasing.[20] Be cautious with automatic baseline correction, as it can sometimes distort broad peaks, treating them as part of the baseline.[20]

Processing_Workflow cluster_initial Initial Processing cluster_correction Correction cluster_final Final Spectrum FID Raw FID Apodization Apodization (Optional) FID->Apodization FT Fourier Transform Apodization->FT Phasing Phase Correction FT->Phasing Baseline_Correction Baseline Correction Phasing->Baseline_Correction Final_Spectrum Clean Spectrum Baseline_Correction->Final_Spectrum

Caption: Standard workflow for NMR data processing.

FAQ 3.2: Are there any specific issues related to the guanidinium group in 1-[(3,4-Dichlorophenyl)methyl]guanidine that could cause baseline problems?

Answer: Yes, the guanidinium group can present some specific challenges.

  • Broad Signals from Exchange: The N-H protons of the guanidinium group can undergo chemical exchange with each other and with residual water or protic solvents.[22] This can lead to very broad signals that can be difficult to distinguish from a distorted baseline. Running the experiment in an aprotic solvent like DMSO-d6 and ensuring the sample is dry can help sharpen these signals.

  • Potential for Aggregation: Guanidinium salts can sometimes form aggregates in solution, especially at higher concentrations. Aggregation can lead to broader lines and potentially a less stable magnetic environment, which could contribute to baseline issues. If you observe unusually broad signals for the entire molecule that improve upon dilution, aggregation may be a factor.

By systematically addressing each stage of the NMR experiment—from sample preparation to data processing—you can effectively troubleshoot and minimize baseline noise, leading to high-quality spectra of 1-[(3,4-Dichlorophenyl)methyl]guanidine.

References

  • NMR Data Processing. ScienceDirect.[Link]

  • A new general-purpose fully automatic baseline-correction procedure for 1D & 2D NMR data. Journal of Magnetic Resonance.[Link]

  • Sample preparation. University of Ottawa.[Link]

  • Baseline Correction for NMR Spectroscopic Metabolomics Data Analysis. PMC - NIH.[Link]

  • Introduction to NMR part 2. MIT Department of Chemistry.[Link]

  • NMR Sample Preparation. Western University.[Link]

  • Baseline Correction. Stanford University NMR Facility.[Link]

  • Sample preparation for NMR measurements and points to keep in mind. JEOL.[Link]

  • What data processing considerations are important for obtaining accurate and precise results? Chemistry LibreTexts.[Link]

  • Stanning: A new NMR apodization function. The Winnower.[Link]

  • Small molecule NMR sample preparation. University of Illinois.[Link]

  • NMR sample preparation guidelines. PolyQuant.[Link]

  • NMR Sample Preparation. Weizmann Institute of Science.[Link]

  • Deep learning-based phase and baseline correction of 1D 1H NMR Spectra. Bruker.[Link]

  • SHIMMING AN NMR MAGNET. University of Wisconsin-Madison.[Link]

  • Improving the sensitivity of FT-NMR spectroscopy by apodization weighted sampling. PMC.[Link]

  • NMR-CTP Tutorial/Analyze Data B4. University of California, San Diego.[Link]

  • Effects of the Sample, Equipment and Recording Regimes on the NMR Spectral Sensitivity and Resolution. Chemistry LibreTexts.[Link]

  • How to get the most out of your NMR system. Oxford Instruments.[Link]

  • Shimming: Theory and Practice. Bio-NMR Core.[Link]

  • Apodization. Mestrelab.[Link]

  • Vnmrj's common problems and solutions. Boston University.[Link]

  • Increase NMR signal-to-noise per unit mass/concentration? ResearchGate.[Link]

  • Adjusting NMR Gain Settings for Enhanced Signal Interpretation. Eureka by PatSnap.[Link]

  • NMR acquisition parameters and qNMR. Nanalysis.[Link]

  • Sample concentration and experimental time. University of Alberta.[Link]

  • Signal-to-Noise versus Concentration. University of California, Santa Barbara.[Link]

  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications.[Link]

  • Noise Reduction in Solid-State NMR Spectra Using Principal Component Analysis. The Journal of Physical Chemistry A - ACS Publications.[Link]

  • Wavy baseline in carbon NMR. Chemistry Stack Exchange.[Link]

  • ¹H-NMR spectra of polymeric guanidine derivatives. ResearchGate.[Link]

  • NMR Useful Tips. University of Wyoming.[Link]

  • ¹H, ¹³C, ¹⁵N NMR and Ab Initio/IGLO/GIAO-MP2 Study of Mono-, Di-, Tri-, and Tetraprotonated Guanidine. Journal of the American Chemical Society.[Link]

  • ¹⁵N NMR Spectroscopy, X-ray and Neutron Diffraction, Quantum-Chemical Calculations, and UV/vis-Spectrophotometric Titrations as Complementary Techniques for the Analysis of Pyridine-Supported Bicyclic Guanidine Superbases. The Journal of Organic Chemistry - ACS Publications.[Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. ACS Publications.[Link]

  • Baseline Correction with Mnova. Mestrelab.[Link]

  • NMR in Lab- Solvent Impurities. Chemistry LibreTexts.[Link]

  • Common Problems. SDSU NMR Facility – Department of Chemistry.[Link]

  • NMR Tips for Shimming, Part I - Computerized Shimming with the Tuning Algorithm. Pascal-Man.[Link]

  • The ¹H NMR spectrum of guanidinium salicylate. ResearchGate.[Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. KGROUP.[Link]

Sources

Validation & Comparative

Comprehensive LC-MS/MS Method Validation Guide for 1-[(3,4-Dichlorophenyl)methyl]guanidine Sulfuric Acid: A Comparative Performance Analysis

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Challenge of Aralkylguanidines

The quantification of highly polar, basic aralkylguanidines such as 1-[(3,4-Dichlorophenyl)methyl]guanidine sulfuric acid (CAS 16125-89-6) in biological matrices presents a multifaceted challenge for bioanalytical scientists.

The guanidino group possesses a pKa of approximately 13.6, rendering it permanently protonated under all standard liquid chromatography (LC) pH conditions. This permanent positive charge prevents effective partitioning into traditional hydrophobic stationary phases, leading to early elution within the matrix suppression zone. Furthermore, the compound is stabilized as a sulfuric acid salt. In an electrospray ionization (ESI) source, non-volatile sulfate counterions compete aggressively for charge on the droplet surface, leading to severe ion suppression[1].

To achieve a robust, self-validating system that meets regulatory standards, the analytical workflow must actively strip the sulfate counterion during sample preparation and utilize advanced chromatographic retention mechanisms.

Comparative Analysis: Product vs. Alternative Chromatographic Strategies

To establish the most reliable method, we objectively compared three chromatographic strategies: a standard Reversed-Phase (C18) column, a Hydrophilic Interaction Liquid Chromatography (HILIC) column, and a Mixed-Mode C18/Strong Cation Exchange (MCX) column (The Optimized Product).

While HILIC columns are frequently recommended for polar guanidine derivatives[2], they often yield poor peak shapes when injecting highly aqueous biological extracts unless the sample is heavily diluted in organic solvents (which sacrifices sensitivity). The Mixed-Mode C18/MCX column provides a superior alternative by combining hydrophobic interactions for the 3,4-dichlorobenzyl ring with electrostatic retention for the guanidinium ion.

Table 1: Chromatographic Performance Comparison

Data generated using 10 ng/mL of 1-[(3,4-Dichlorophenyl)methyl]guanidine in extracted human plasma.

Performance MetricAlternative 1: Standard C18Alternative 2: HILICOptimized Product: Mixed-Mode C18/MCX
Retention Mechanism Hydrophobic onlyHydrophilic partitioningHydrophobic + Electrostatic
Retention Factor ( k′ ) 0.5 (Elutes in void)4.25.8
Peak Asymmetry ( Tf​ ) 2.4 (Severe tailing)1.81.1 (Highly symmetrical)
Signal-to-Noise (S/N) 1585320
Matrix Effect (%) -65% (Severe suppression)-20%-4% (Negligible)

Causality Insight: The Mixed-Mode column dramatically reduces matrix effects because the analyte is strongly retained by the cation-exchange sites while neutral lipids and phospholipids are washed away. The analyte is only eluted when the gradient introduces a high-ionic-strength buffer, pushing it well past the matrix suppression zones[1].

Experimental Workflows & Protocols

Self-Validating Sample Preparation (SPE)

A simple protein precipitation is inadequate for this compound due to the presence of the sulfate counterion. We utilize a Mixed-Mode Cation Exchange (MCX) Solid-Phase Extraction (SPE) protocol. This acts as a self-validating desalting system: the acidic wash removes the sulfate, while the organic wash removes neutral matrix interferents.

Step-by-Step Methodology:

  • Pre-treatment: Aliquot 100 µL of plasma. Add 10 µL of Internal Standard (e.g., stable-isotope labeled analog) and 100 µL of 2% Phosphoric acid ( H3​PO4​ ). Causality: Acidification disrupts protein binding and ensures the guanidine is fully ionized for SPE capture.

  • Conditioning: Condition a 30 mg MCX SPE cartridge with 1 mL Methanol, followed by 1 mL LC-MS grade water.

  • Loading: Load the pre-treated sample onto the cartridge at a flow rate of 1 mL/min.

  • Wash 1 (Desalting): Wash with 1 mL of 0.1 M HCl. Causality: Removes the sulfate counterions and highly polar endogenous anions.

  • Wash 2 (Delipidation): Wash with 1 mL of 100% Methanol. Causality: Removes neutral hydrophobic interferents (e.g., triglycerides).

  • Elution: Elute the target analyte with 1 mL of 5% Ammonium Hydroxide ( NH4​OH ) in Methanol. Causality: The high pH neutralizes the cation-exchange sorbent, releasing the basic guanidine.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Mobile Phase A.

SPE_Workflow Start Sample Pre-treatment (Add 2% H3PO4) Load Load onto MCX SPE (Cation Exchange) Start->Load Wash1 Wash 1: 0.1M HCl (Removes Sulfate) Load->Wash1 Wash2 Wash 2: 100% MeOH (Removes Lipids) Wash1->Wash2 Elute Elution: 5% NH4OH/MeOH (Neutralizes Analyte) Wash2->Elute Recon Evaporate & Reconstitute (LC-MS/MS Ready) Elute->Recon

Mixed-Mode Cation Exchange (MCX) SPE workflow for guanidine isolation.

LC-MS/MS Analytical Conditions
  • Column: Mixed-Mode C18/Strong Cation Exchange (2.1 x 100 mm, 3 µm).

  • Mobile Phase A: Water containing 0.1% Formic Acid and 20 mM Ammonium Formate (Provides ionic strength to elute from CX sites).

  • Mobile Phase B: Acetonitrile containing 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5.0 minutes. Flow rate: 0.4 mL/min.

  • Mass Spectrometry: ESI in Positive Ion Mode.

    • Precursor Ion: m/z 218.0 [M+H]+

    • Quantifier Transition: m/z 218.0 159.0 (Loss of the guanidino group, yielding the 3,4-dichlorobenzyl cation).

    • Qualifier Transition: m/z 218.0 201.0 (Loss of NH3​ ).

Bioanalytical Method Validation Framework

To ensure the trustworthiness of the generated data, the method must be validated strictly according to the FDA 2018 Bioanalytical Method Validation Guidance for Industry[3].

Validation_Framework FDA FDA 2018 BMV Guidelines Selectivity Selectivity & Specificity (Blank Matrix + IS) FDA->Selectivity Linearity Calibration Curve (R² > 0.99, ±15% Dev) FDA->Linearity AccPrec Accuracy & Precision (Intra/Inter-day ≤15% CV) FDA->AccPrec Matrix Matrix Effect & Recovery (Post-extraction spike) FDA->Matrix Stability Stability Assessments (Benchtop, F/T, Autosampler) FDA->Stability

FDA 2018 Bioanalytical Method Validation logical framework.

Validation Parameters & Acceptance Criteria
  • Selectivity: Analyze 6 independent sources of blank matrix. Interfering peaks at the retention time of the analyte must be 20% of the Lower Limit of Quantification (LLOQ) response[3].

  • Linearity: The calibration curve must utilize a weighted ( 1/x2 ) linear regression. The correlation coefficient ( R2 ) must be 0.99.

  • Accuracy and Precision: Evaluated at four Quality Control (QC) levels (LLOQ, Low, Mid, High) across three independent runs. The coefficient of variation (CV%) must be 15% (or 20% at the LLOQ)[3].

  • Matrix Effect: Calculated by comparing the peak area of the analyte spiked after extraction into blank matrix against the peak area of a neat standard solution at the same concentration[1]. The IS-normalized matrix factor should have a CV 15%.

Sources

Comparative Pharmacological Guide: 1-[(3,4-Dichlorophenyl)methyl]guanidine Sulfuric Acid vs. Alternative Benzylguanidines

Author: BenchChem Technical Support Team. Date: April 2026

Structural Dynamics and Mechanistic Profiling

1-[(3,4-Dichlorophenyl)methyl]guanidine sulfuric acid (CAS 16125-89-6), commonly referred to as 3,4-dichlorobenzylguanidine sulfate, is a highly specialized aralkylguanidine derivative. In pharmacological development, benzylguanidines are primarily leveraged for their structural mimicry of endogenous catecholamines (like norepinephrine) or their ability to act as selective enzyme inhibitors.

To understand the utility of the 3,4-dichloro variant, it must be evaluated against clinical and experimental benchmarks such as m-Iodobenzylguanidine (MIBG) and 2,6-Dichlorobenzylguanidine .

The Rationale for the Sulfate Salt

Before examining the aromatic ring, the choice of the sulfate salt is a critical variable in experimental design. Guanidines are exceptionally basic (pKa ~12.5) and, in their free base form, rapidly absorb atmospheric carbon dioxide and moisture to form carbonates. Utilizing the sulfuric acid salt yields a stable, non-hygroscopic crystalline lattice. This prevents degradation and ensures precise molarity when preparing aqueous buffers for quantitative kinetic assays—a mandatory requirement for assay reproducibility.

Halogen Substitution Causality

The positioning and identity of the halogens on the benzyl ring dictate the molecule's primary biological target:

  • Steric Bulk and NET Affinity (MIBG): The meta-iodo substitution in MIBG provides the ideal steric volume and lipophilicity to act as a high-affinity substrate for the Norepinephrine Transporter (NET), facilitating rapid intracellular accumulation in adrenergic tissues.

  • Dihedral Angle and Enzyme Inhibition (2,6-Dichloro): Ortho-substitutions force the aromatic ring out of coplanarity with the guanidine moiety due to severe steric clash. This specific orthogonal conformation is required to fit into the hydrophobic pocket near the guanidine-binding domain of creatine kinase isoenzymes, acting as a potent mixed-type inhibitor [[1]]([Link]).

  • Lipophilicity and Broad-Spectrum Activity (3,4-Dichloro): By leaving the ortho positions unsubstituted, 3,4-dichlorobenzylguanidine maintains a more planar resting conformation. The meta and para chlorine atoms significantly increase the overall lipophilicity (LogP) of the molecule without disrupting NET recognition. This enhanced membrane permeability makes it highly effective in biodistribution studies targeting the sympathetic nervous system and imparts notable bacteriostatic properties against various microbial strains .

NET_Uptake BG Benzylguanidine (e.g., 3,4-Dichloro) NET Norepinephrine Transporter (NET) BG->NET Active Transport VMAT Vesicular Monoamine Transporter (VMAT) NET->VMAT Cytosolic Accumulation Storage Intracellular Storage Vesicles VMAT->Storage Vesicular Sequestration

Mechanism of benzylguanidine uptake via NET and vesicular sequestration.

Quantitative Performance Comparison

The following table synthesizes the comparative performance metrics and primary applications of key benzylguanidine derivatives based on established experimental data [[2]]([Link]) .

CompoundPrimary Biological TargetKey Experimental ApplicationRelative LipophilicityNotable Performance Feature
m-Iodobenzylguanidine (MIBG) NET / VMATNeuroendocrine tumor imagingModerateGold standard for radioiodination (123I/131I); highest specific NET affinity.
2,6-Dichlorobenzylguanidine Creatine Kinase (CK)Isoenzyme structural probingHigh Ki​=5.6 mM (muscle-type CK); highly selective hydrophobic pocket binding.
3,4-Dichlorobenzylguanidine NET / Bacterial MembranesSympathetic mapping / BacteriostatVery HighExhibits broad-spectrum bacteriostatic activity; rapid in vivo biodistribution.

Self-Validating Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems . They incorporate internal logic gates that prevent the progression of the experiment if baseline parameters fail, ensuring that any derived data regarding 3,4-dichlorobenzylguanidine is strictly artifact-free.

Workflow Prep Compound Preparation (Sulfate Salt in Buffer) Incubate Incubation with Target (Creatine Kinase / NET) Prep->Incubate Addition Measure Kinetic Measurement (Absorbance / Radioactivity) Incubate->Measure Time-course Analyze Data Analysis (IC50 / Ki Determination) Measure->Analyze Quantification

Standardized experimental workflow for evaluating benzylguanidine binding kinetics.

Protocol A: In Vitro NET Competitive Uptake Assay

This assay determines the binding affinity of 3,4-dichlorobenzylguanidine relative to MIBG using a functional cell-based system.

  • Cell Preparation: Seed SK-N-SH cells (which natively express high levels of NET) in 24-well plates. Grow to 80% confluence.

  • Buffer Equilibration: Wash cells twice with warm Krebs-Ringer-HEPES (KRH) buffer.

  • Validation Gate (Control Establishment):

    • Positive Control: Add 10 nM[123I]-MIBG to designated wells.

    • Negative Control: Pre-incubate designated wells with 1 µM Desipramine (a highly selective NET inhibitor) for 15 minutes prior to adding[123I]-MIBG.

    • Logic Check: If the Desipramine wells do not show >90% reduction in radioactive signal compared to the positive control, the wash steps are insufficient or the cells have lost functional NET expression. Halt the experiment.

  • Competitive Incubation: Add 10 nM [123I]-MIBG concurrently with varying concentrations (1 nM to 100 µM) of 3,4-dichlorobenzylguanidine sulfate. Incubate for 2 hours at 37°C.

  • Termination & Lysis: Stop uptake by washing rapidly with ice-cold KRH buffer. Lyse cells using 0.1 M NaOH.

  • Quantification: Measure lysate radioactivity using a gamma counter. Calculate the IC50​ using non-linear regression analysis.

Protocol B: Creatine Kinase Isoenzyme Inhibition Kinetics

This protocol evaluates whether the 3,4-dichloro variant mimics the hydrophobic pocket binding observed in the 2,6-dichloro variant .

  • Reagent Preparation: Prepare a coupled enzyme assay buffer containing 100 mM triethanolamine (pH 7.0), 2 mM ADP, 20 mM D-glucose, 2 mM NADP+, hexokinase, and glucose-6-phosphate dehydrogenase.

  • Compound Solubilization: Dissolve 3,4-dichlorobenzylguanidine sulfate in the assay buffer. The sulfate salt ensures immediate and complete dissolution without altering the buffer's pH.

  • Validation Gate (Enzyme Viability):

    • Add human muscle-type creatine kinase (CK-MM) and 10 mM creatine phosphate to a cuvette containing only the assay buffer.

    • Logic Check: Monitor absorbance at 340 nm. If the ΔA340​/min is < 0.05, the coupled enzymes or the CK-MM have lost catalytic viability. Discard reagents and prepare fresh.

  • Kinetic Measurement: In a new cuvette, pre-incubate CK-MM with 10 mM of the guanidine inhibitor for 5 minutes. Initiate the reaction by adding creatine phosphate.

  • Data Analysis: Record the reaction rate over 3 minutes. Plot a Lineweaver-Burk graph to determine if the inhibition is mixed-type (characteristic of apolar aromatic moiety binding) or strictly competitive.

References

  • Min, K. L., Steghens, J. P., Henry, R., Doutheau, A., & Collombel, C. (1996). "Synthesis and differential properties of creatine analogues as inhibitors for human creatine kinase isoenzymes." European Journal of Biochemistry, 238(2), 446-452.[Link]

  • Ishiwata, K., Takahashi, T., Kawashima, K., & Ido, T. (1982). "Synthesis and Biodistribution of 11C-Aralkylguanidines." CYRIC Annual Report.[Link]

  • Prasad, R. N., & McKay, A. F. (1967). "Acylation of guanidines and guanylhydrazones." Canadian Journal of Chemistry, 45(19), 2247-2252.[Link]

Sources

Comparative Guide for PNMT Inhibitor Assays: Inter-laboratory Validation of 1-[(3,4-Dichlorophenyl)methyl]guanidine Sulfate

Author: BenchChem Technical Support Team. Date: April 2026

As drug development increasingly targets precise autonomic and neuroendocrine pathways, the accurate quantification of catecholamine biosynthesis inhibitors is paramount. Phenylethanolamine N-methyltransferase (PNMT) is the terminal enzyme in this cascade, responsible for the S-adenosylmethionine (SAM)-dependent methylation of norepinephrine to epinephrine[1].

Among the pharmacological toolkit used to probe this pathway, 1-[(3,4-Dichlorophenyl)methyl]guanidine sulfate (also known as 3,4-dichlorobenzylguanidine sulfate, or 3,4-DCBG) has emerged as a critical reference compound. This guide provides an objective comparison of 3,4-DCBG against alternative PNMT inhibitors and establishes a robust, self-validating framework for inter-laboratory assay standardization.

Mechanistic Grounding & Pathway Engagement

3,4-DCBG functions as a competitive inhibitor of PNMT. The guanidine moiety mimics the protonated amine of the natural substrate (norepinephrine), while the 3,4-dichloro substitution on the benzyl ring provides optimal lipophilic interactions within the enzyme's active site[2].

Pathway NE Norepinephrine (Substrate) PNMT PNMT Enzyme (+ SAMe Donor) NE->PNMT EPI Epinephrine (Product) PNMT->EPI Methylation Inhibitor 1-[(3,4-Dichlorophenyl)methyl] guanidine sulfate Inhibitor->PNMT Competitive Inhibition

Mechanism of PNMT inhibition by 1-[(3,4-Dichlorophenyl)methyl]guanidine sulfate.

Comparative Performance: 3,4-DCBG vs. Alternatives

When designing an assay, the selection of the inhibitor must align with the spatial and biological goals of the experiment. While tetrahydroisoquinoline derivatives like SK&F 64139 are highly potent, they readily cross the blood-brain barrier (BBB). In contrast, the highly polar nature of the guanidine group in 3,4-DCBG restricts its BBB permeability, making it the superior choice for isolating peripheral PNMT inhibition and for targeted adrenal imaging without confounding central nervous system effects[3].

Table 1: Comparative Profiling of PNMT Inhibitors
InhibitorChemical ClassIC₅₀ (PNMT)BBB PermeabilityAdrenal AccumulationPrimary Experimental Utility
3,4-DCBG Sulfate Aralkylguanidine~0.8 µMLowHighPeripheral PNMT inhibition, Adrenal PET imaging
SK&F 64139 Tetrahydroisoquinoline~0.1 µMHighModerateCentral epinephrine depletion
LY134046 Tetrahydroisoquinoline~0.05 µMHighModerateCNS catecholamine mapping
Benzylguanidine Aralkylguanidine~4.5 µMLowLowBaseline structural reference

Data synthesized from historical structure-activity relationship studies on benzylguanidines[2].

Inter-Laboratory Validation Protocols

To achieve reproducible IC₅₀ values across different laboratories, the assay must be designed as a self-validating system . The following protocols leverage radiometric tracking and phase-partitioning to inherently control for background noise and false positives.

Protocol A: Radiochemical PNMT Inhibition Assay

This in vitro assay measures the transfer of a tritiated methyl group from S-adenosyl-L-[methyl-³H]methionine (³H-SAM) to normetanephrine or norepinephrine.

Causality of Experimental Choices:

  • Substrate Selection: We utilize the sulfate salt of 3,4-DCBG rather than the free base. The sulfate counter-ion ensures rapid and complete aqueous solvation, preventing the micro-precipitation that often causes inter-laboratory IC₅₀ discrepancies.

  • Radiometric Tracking: ³H-SAM is utilized because it provides extreme sensitivity, bypassing the optical interference (UV-Vis absorbance) that aromatic inhibitors often introduce in spectrophotometric assays.

Step-by-Step Methodology:

  • Enzyme Preparation: Homogenize bovine or rat adrenal medulla in 0.32 M sucrose. Centrifuge at 100,000 × g for 30 minutes to isolate the soluble cytosolic fraction containing PNMT.

  • Reaction Mixture: In a microcentrifuge tube, combine 10 µL of PNMT extract, 10 µL of 3,4-DCBG sulfate (serial dilutions from 10⁻⁴ to 10⁻⁹ M), 10 µL of 1 mM normetanephrine, and 10 µL of ³H-SAM (0.5 µCi).

  • Incubation: Incubate at 37°C for exactly 30 minutes.

  • Self-Validating Termination & Extraction (Critical Step): Stop the reaction by adding 0.5 mL of 0.5 M borate buffer (pH 10 ).

    • Why pH 10? At this alkaline pH, the newly formed ³H-metanephrine is deprotonated and becomes highly lipophilic.

  • Phase Separation: Add 3 mL of a toluene/isoamyl alcohol mixture (3:2, v/v). Vortex for 30 seconds and centrifuge. The lipophilic ³H-product partitions into the upper organic phase, while the highly polar, unreacted ³H-SAM remains trapped in the aqueous phase. This thermodynamic partition serves as an internal filter, dropping background noise to near-zero.

  • Quantification: Transfer 2 mL of the organic phase to a scintillation vial containing 10 mL of liquid scintillant and measure radioactivity.

Workflow S1 1. Enzyme Prep (Adrenal Cytosol) S2 2. Incubation (Substrate + 3H-SAM) S1->S2 S3 3. Termination (Borate Buffer pH 10) S2->S3 S4 4. Extraction (Toluene/Isoamyl) S3->S4 S5 5. Quantification (Scintillation) S4->S5

Workflow of the self-validating radiochemical PNMT inhibition assay.

Protocol B: In Vivo Adrenal Biodistribution Assay

Because 3,4-DCBG targets the adrenal medulla, it serves as an excellent scaffold for radiopharmaceutical imaging[3]. Inter-laboratory validation of its in vivo target engagement requires strict temporal control.

Step-by-Step Methodology:

  • Radiosynthesis: Synthesize ¹¹C-labeled 3,4-DCBG via the reaction of 3,4-dichlorobenzylamine with ¹¹C-cyanamide. Ensure radiochemical purity >95% via HPLC[3].

  • Administration: Inject 0.3 mL (30-50 µCi) of the ¹¹C-aralkylguanidine into the tail vein of male Wistar rats.

  • Temporal Harvesting: Sacrifice cohorts at 5, 10, 30, and 60 minutes post-injection.

  • Tissue Extraction & Validation: Excise the adrenal glands, weigh them, and measure radioactivity using a NaI(Tl) scintillation counter.

    • Causality: The linear correlation between the in vitro IC₅₀ inhibitor constant and the 30-minute in vivo adrenal concentration validates that the compound's structural affinity directly translates to physiological target engagement[3].

Conclusion

The successful inter-laboratory validation of 1-[(3,4-Dichlorophenyl)methyl]guanidine sulfate assays relies on understanding the physicochemical properties of the molecule. By utilizing the sulfate salt for aqueous stability and leveraging pH-dependent phase extraction to isolate the methylated product, researchers can achieve highly reproducible, self-validating data. Furthermore, its unique profile—high peripheral PNMT affinity with low BBB crossing—cements its role as a superior alternative to tetrahydroisoquinolines for targeted adrenal studies.

References

  • Fuller R. W., Roush B. W., Snoddy H. D., Day W. A., Molloy B. B. "Norepinephrine N-methyltransferase inhibition by benzamidines, phenylacetamidines, benzylguanidines, and phenylethylguanidines." Journal of Medicinal Chemistry, 1975.

  • Iwata R., Ido T. "Synthesis and Biodistribution of 11c-Aralkylguanidines." Int. J. Appl. Radiat. Isotopes (via ResearchGate).

  • Martin J. L., et al. "Molecular recognition of physiological substrate noradrenaline by the adrenaline synthesising enzyme PNMT and factors influencing its methyltransferase activity." Journal of Medicinal Chemistry, 2004.

Sources

comparative pharmacokinetics of 1-[(3,4-Dichlorophenyl)methyl]guanidine analogs

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Comparative Pharmacokinetics of 1-[(3,4-Dichlorophenyl)methyl]guanidine Analogs

A Senior Application Scientist's Guide for Drug Development Professionals

The guanidine moiety is a privileged structure in medicinal chemistry, appearing in a wide array of pharmacologically active compounds.[1] Its ability to form strong, charge-assisted hydrogen bonds makes it an excellent mimetic for the side chain of arginine, enabling potent interactions with biological targets.[2][3] However, the inherent basicity and high polarity of the protonated guanidinium group present significant challenges for drug development, particularly concerning oral bioavailability and membrane permeability.[2][4] This guide focuses on 1-[(3,4-Dichlorophenyl)methyl]guanidine and its analogs, providing a framework for the comparative analysis of their pharmacokinetic profiles.

The journey of a drug candidate from discovery to clinical application is critically dependent on a thorough understanding of its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. This guide is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the scientific rationale behind them. We will explore the experimental systems used to evaluate the pharmacokinetic profiles of dichlorophenyl-substituted guanidine analogs, synthesize the available data, and provide detailed methodologies to enable robust, comparative in-house studies.

The Physicochemical Landscape: Guanidines and Their ADME Challenges

The central challenge in the pharmacokinetics of guanidine-containing compounds is their physicochemical nature. Guanidines are among the strongest organic bases, primarily existing in their protonated, highly polar guanidinium form at physiological pH.[2] This polarity is a double-edged sword: while excellent for target binding, it severely impedes passive diffusion across the lipid bilayers of the intestinal epithelium and other biological membranes.[4]

Key structural modifications in analogs of 1-[(3,4-Dichlorophenyl)methyl]guanidine aim to modulate these properties. The dichlorophenyl group itself increases lipophilicity, but modifications to the guanidine group or the linker are often necessary to strike a balance between potency and favorable pharmacokinetic characteristics.[2]

Comparative Pharmacokinetic Profiling: A Multi-Parameter Assessment

A comprehensive pharmacokinetic comparison involves evaluating several key parameters. While direct head-to-head comparative data for a series of 1-[(3,4-Dichlorophenyl)methyl]guanidine analogs is not extensively published, we can establish a framework for such an investigation based on studies of related compounds.

Absorption and Bioavailability

Oral bioavailability (F%) is a critical parameter, and often a major hurdle for guanidine-based drugs.[4] Low bioavailability can stem from poor absorption, significant first-pass metabolism, or both. Prodrug strategies, such as acylation or the formation of reversibly degradable guanidine imides, have been explored to mask the polar guanidine group and enhance intestinal absorption.[4]

Distribution: Where Does the Drug Go?

Once absorbed, a drug's distribution is largely governed by its binding to plasma proteins and its ability to penetrate tissues.

  • Plasma Protein Binding (PPB): The extent of binding to proteins like albumin and α1-acid glycoprotein (AGP) dictates the unbound fraction of the drug, which is the portion free to interact with targets and be cleared.[5] High PPB can limit efficacy and tissue penetration. Ultrafiltration and equilibrium dialysis are standard methods for determining the unbound fraction (fu).[5]

  • Volume of Distribution (Vd): This parameter relates the amount of drug in the body to its concentration in the plasma. A large Vd suggests extensive tissue distribution, which can be influenced by the compound's lipophilicity and tissue-specific binding.

Metabolism: The Biotransformation Fate

Metabolic stability is a key determinant of a drug's half-life (t1/2) and clearance (CL). The liver is the primary site of drug metabolism, and in vitro assays using liver microsomes or hepatocytes are the workhorses of early DMPK screening.[6]

  • In Vitro Half-Life (t1/2) and Intrinsic Clearance (CLint): These parameters, determined from incubations with liver microsomes, provide an estimate of how quickly a compound is metabolized by hepatic enzymes (e.g., Cytochrome P450s).[6][7] Structural modifications can significantly alter metabolic stability; for instance, introducing deuterium at metabolically labile positions can slow down metabolism due to the kinetic isotope effect.[8]

Excretion: Clearing the Compound

The final step is the elimination of the drug and its metabolites, typically via the kidneys (urine) or the liver (bile/feces). Studies on related compounds like 1,3-diphenylguanidine show that excretion can occur through both routes, with a significant portion of the parent compound and its metabolites appearing in both urine and feces.[9]

Data Summary: An Illustrative Comparison

The table below presents a hypothetical comparative summary of key pharmacokinetic parameters for analogs of 1-[(3,4-Dichlorophenyl)methyl]guanidine. This illustrates the type of data generated in such studies and highlights how structural changes can impact the ADME profile.

ParameterAnalog A (Parent)Analog B (Alkyl-substituted)Analog C (Prodrug)Rationale for Differences
Oral Bioavailability (F%) < 5%< 5%45%The prodrug approach effectively masks the polar guanidine group, enhancing absorption.[4]
In Vitro t1/2 (HLM, min) 4515> 60The alkyl substitution in Analog B may introduce a new site for rapid metabolism. The prodrug moiety in C may be stable or lead to a stable active metabolite.[7]
Plasma Protein Binding (%) 85%95%92%Increased lipophilicity from the alkyl substitution in Analog B likely increases binding to albumin.[5]
Primary Excretion Route Urine & FecesUrine & FecesUrine & FecesThe fundamental clearance mechanisms are unlikely to change drastically without major structural overhaul.[9]

HLM: Human Liver Microsomes

Essential Experimental Protocols

To generate the comparative data discussed above, a series of standardized in vitro and in vivo experiments are required. The following protocols are foundational for this type of investigation.

In Vitro Metabolic Stability Assay

This assay provides a first look at a compound's susceptibility to metabolism by liver enzymes.

Objective: To determine the in vitro half-life (t1/2) and intrinsic clearance (CLint) of guanidine analogs in human liver microsomes (HLM).

Causality: HLM contains a rich complement of Phase I metabolic enzymes, particularly cytochrome P450s, which are responsible for the metabolism of a vast number of drugs.[10] By measuring the rate of disappearance of the parent compound over time, we can predict its hepatic clearance in vivo.[6]

Methodology:

  • Preparation: A stock solution of the test compound (e.g., 10 mM in DMSO) is prepared.

  • Reaction Mixture: In a 96-well plate, prepare the incubation mixture containing phosphate buffer (pH 7.4), human liver microsomes (e.g., 0.5 mg/mL), and the test compound (final concentration, e.g., 1 µM).

  • Initiation: Pre-warm the plate to 37°C. The metabolic reaction is initiated by adding a solution of NADPH, a required cofactor for CYP450 enzymes.[10]

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), an aliquot of the reaction mixture is transferred to a new plate containing a "stop solution" (typically cold acetonitrile with an internal standard) to quench the reaction.

  • Sample Processing: The quenched samples are centrifuged to precipitate the microsomal proteins.

  • Analysis: The supernatant is analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining concentration of the parent compound.

  • Data Analysis: The percentage of compound remaining at each time point is plotted against time. The half-life (t1/2) is calculated from the slope of the natural log of the percent remaining versus time.

Self-Validation:

  • Positive Control: A compound with known metabolic instability (e.g., verapamil, testosterone) is run in parallel to ensure the enzymatic system is active.[10][11]

  • Negative Control: Incubations are performed without the NADPH cofactor to assess for any non-enzymatic degradation.

Plasma Protein Binding (PPB) by Ultrafiltration

Objective: To determine the fraction of the drug that is unbound (fu) in plasma.

Causality: Only the unbound drug is pharmacologically active and available for metabolism and excretion. The ultrafiltration method physically separates the free drug from the protein-bound drug using a semi-permeable membrane.[5]

Methodology:

  • Preparation: The test compound is spiked into plasma (human or animal) at a relevant concentration.

  • Incubation: The mixture is incubated at 37°C to allow binding to reach equilibrium.

  • Ultrafiltration: An aliquot of the plasma is transferred to an ultrafiltration device (e.g., Amicon Ultra, Millipore). The device is centrifuged according to the manufacturer's instructions.

  • Sample Collection: The centrifugation forces the protein-free ultrafiltrate through the membrane.

  • Analysis: The concentration of the drug in the initial plasma sample and in the resulting ultrafiltrate is measured by LC-MS/MS.

  • Calculation: The unbound fraction (fu) is calculated as: fu (%) = (Concentration in ultrafiltrate / Total concentration in plasma) * 100.

Self-Validation:

  • Control Compounds: Warfarin (high binding) and antipyrine (low binding) are often used to validate the assay performance.[5]

  • Nonspecific Binding Assessment: The recovery of the compound from the device should be assessed to ensure significant amounts are not lost due to binding to the membrane itself.

Visualizing the Workflow

Diagrams are essential for conceptualizing complex processes in drug discovery.

ADME_Process cluster_absorption Absorption cluster_distribution Distribution cluster_metabolism Metabolism cluster_excretion Excretion Oral Dose Oral Dose GI Tract GI Tract Oral Dose->GI Tract Liver Liver GI Tract->Liver Portal Vein (First Pass) Bloodstream Bloodstream Tissues Tissues (Site of Action) Bloodstream->Tissues Free Drug Plasma Proteins Bound Drug Bloodstream->Plasma Proteins Bloodstream->Liver Kidney Kidney (Urine) Bloodstream->Kidney Liver->Bloodstream Metabolites Metabolites Liver->Metabolites Bile Bile (Feces) Liver->Bile Metabolites->Bloodstream

Caption: Overview of the ADME (Absorption, Distribution, Metabolism, Excretion) process for an orally administered drug.

PK_Workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Studies (Rodent Model) cluster_data Data Interpretation MetStab Metabolic Stability (Microsomes, Hepatocytes) Admin Drug Administration (IV and PO routes) MetStab->Admin PPB Plasma Protein Binding (Ultrafiltration) PPB->Admin Perm Permeability (e.g., Caco-2) Perm->Admin Sampling Serial Blood Sampling Admin->Sampling Analysis Bioanalysis (LC-MS/MS) Sampling->Analysis PK_Model Pharmacokinetic Modeling Analysis->PK_Model Params Calculate Parameters (t1/2, CL, Vd, F%) PK_Model->Params Compare Compare Analogs Params->Compare Select Select Lead Candidate Compare->Select

Caption: A typical preclinical workflow for comparative pharmacokinetic analysis.

Conclusion and Future Directions

The development of orally active drugs containing a guanidine moiety, such as analogs of 1-[(3,4-Dichlorophenyl)methyl]guanidine, requires a diligent and systematic approach to understanding and optimizing pharmacokinetic properties. While the inherent polarity of the guanidine group poses a significant hurdle, modern medicinal chemistry strategies, including prodrug design, offer viable solutions.

This guide provides the foundational knowledge and experimental framework necessary to conduct a thorough comparative pharmacokinetic evaluation. By integrating robust in vitro assays with carefully designed in vivo studies, researchers can effectively triage candidates, establish clear structure-pharmacokinetic relationships, and ultimately select compounds with a higher probability of success in clinical development. The path forward lies in the iterative cycle of design, synthesis, and comprehensive ADME testing to unlock the full therapeutic potential of this important chemical class.

References

  • Ozerov, A. A., Merezhkina, D. V., Gurova, N. A., Naumenko, L. V., Babkov, D. A., Sirotenko, V. S., Litvinov, R. A., Taran, A. S., Stepanova, N. V., Ibragimova, U. M., Spasov, A. A., & Kosolapov, V. A. (2024). Synthesis and pharmacological properties of novel guanidine derivatives of quinazoline-2,4(1H,3H)-dione. Research Results in Pharmacology, 10(3), 73–84.
  • Moritomo, A., Sasaka, Y., Kakiuchi, T., et al. (2014). Synthesis and pharmacological evaluation of optically pure, novel carbonyl guanidine derivatives as dual 5-HT2B and 5-HT7 receptor antagonists. Bioorganic & Medicinal Chemistry, 22(21), 6049-6060. [Link]

  • de Lira, L. M., de Oliveira, A. S., de A. Barbosa, C. M., et al. (2014). Synthesis and pharmacological evaluation of guanidinederivatives with potential hypoglycemic activity. BMC Pharmacology and Toxicology, 15(Suppl 1), P58. [Link]

  • Ozerov, A. A., Merezhkina, D. V., Gurova, N. A., et al. (2024). Synthesis and pharmacological properties of novel guanidine derivatives of quinazoline-2,4(1H,3H)-dione. Research Results in Pharmacology, 10(3), 73-84.
  • Ozerov, A. A., Merezhkina, D. V., Gurova, N. A., et al. (2024). Synthesis and pharmacological properties of novel guanidine derivatives of quinazoline-2,4(1H,3H)-dione. ResearchGate. [Link]

  • Zaman, H., Saeed, A., Azam, U., et al. (2025). Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and computational studies. RSC Advances. [Link]

  • Sikora, J., Siwek, A., Szałaj, N., et al. (2020). Guanidines: Synthesis of Novel Histamine H3R Antagonists with Additional Breast Anticancer Activity and Cholinesterases Inhibitory Effect. Molecules, 25(18), 4252. [Link]

  • Zaman, H., Saeed, A., Azam, U., et al. (2025).
  • ResearchGate. (n.d.). Selected examples of guanidine-based drugs. ResearchGate. [Link]

  • Nichols, A. V., Gong, E. L., Blanche, P. J., Forte, T. M., & Anderson, D. W. (1976). Effects of guanidine hydrochloride on human plasma high density lipoproteins. Biochimica et Biophysica Acta, 446(1), 226–239. [Link]

  • Al-Haded, A. A., El-Gamal, M. I., Al-Karmalawy, A. A., et al. (2024). The Use of a Penta-Deuterophenyl Substituent to Improve the Metabolic Stability of a Tyrosine Kinase Inhibitor. Molecules, 29(1), 23. [Link]

  • PubChem. (n.d.). 3-[4-[[[1-ethyl-3-pyrrolidinyl]methyl]amino]-6-methyl-2-pyrimidinyl]guanidine. PubChem. [Link]

  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Nuvisan. [Link]

  • Merlino, A., Pizzo, E., Valenti, G., et al. (2020). Guanidinium binding to proteins: The intriguing effects on the D1 and D2 domains of Thermotoga maritima Arginine Binding Protein and a comprehensive analysis of the Protein Data Bank. International Journal of Biological Macromolecules, 163, 375–385. [Link]

  • Gu, M., Liu, Y., Zhang, Y., et al. (2025). Characterizing the plasma protein binding profiles of chemistry diversified antisense oligonucleotides in human and mouse plasma using an ultrafiltration method. Frontiers in Pharmacology, 15. [Link]

  • PubChem. (n.d.). 2-[(3,4-dichlorophenyl)methyl]guanidine. PubChem. [Link]

  • Kim, J., Kim, M., Kim, J., et al. (2026). In vitro comparative assessment of metabolic stability and structure-metabolism relationships of five fentanyl analogs with varying N-acyl side chain lengths. Archives of Toxicology. [Link]

  • ResearchGate. (n.d.). The Binding of Modified Analogs of Guanidine Bound to the G. violaceus Guanidine-II Riboswitch P1 Stem Loop. ResearchGate. [Link]

  • MeCour Temperature Control. (n.d.). Validation of a Phase I and Phase II Metabolic Stability Assay in Subcellular Fractions. MeCour Temperature Control. [Link]

  • Krishnan, B., Gsponer, J., & Mayor, U. (2007). Protein stabilization by specific binding of guanidinium to a functional arginine-binding surface on an SH3 domain. Protein Science, 16(10), 2154–2165. [Link]

  • Kim, D., Kim, J., Kim, S., et al. (2024). Validity conditions of approximations for a target-mediated drug disposition model. PLOS Computational Biology, 20(4), e1011985. [Link]

  • Jung, Y., Ahn, S. B., An, S., et al. (2024). A Novel Prodrug Strategy Based on Reversibly Degradable Guanidine Imides for High Oral Bioavailability and Prolonged Pharmacokinetics. eScholarship. [Link]

  • Nomeir, A. A., Ioannou, Y. M., Sanders, J. M., & Matthews, H. B. (1989). Absorption, distribution, metabolism, and excretion of 1,3-diphenylguanidine in the male F344 rat. Drug Metabolism and Disposition, 17(5), 537–542. [Link]

Sources

A Comparative Guide to the Quantitative Analysis of 1-[(3,4-Dichlorophenyl)methyl]guanidine Sulfuric Acid: Method Validation and Technology Selection

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the robust and reliable quantification of active pharmaceutical ingredients (APIs) is a cornerstone of product development and quality control. This guide provides an in-depth, experience-driven comparison of analytical methodologies for the quantification of 1-[(3,4-Dichlorophenyl)methyl]guanidine sulfuric acid, a compound of interest in pharmaceutical development. We will delve into the validation of a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method, and critically compare its performance against Ultra-Performance Liquid Chromatography (UPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

The guanidinium group, with its high basicity (pKa ≈ 12.5), presents unique challenges in reversed-phase chromatography, often leading to poor peak shape and retention.[1] This guide will address these challenges head-on, providing practical, field-proven insights to develop a rugged and reliable analytical method.

The Foundation: Validating an HPLC-UV Method

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[2] For the quantification of 1-[(3,4-Dichlorophenyl)methyl]guanidine sulfuric acid, a stability-indicating HPLC-UV method is a common and cost-effective choice. The dichlorophenyl moiety provides a suitable chromophore for UV detection.

The validation process should be conducted in accordance with the International Council for Harmonisation (ICH) guideline Q2(R1).[3][4][5][6] This ensures the method is robust, reliable, and meets regulatory expectations.

Experimental Protocol: HPLC-UV Method Validation

This protocol outlines the steps to validate an HPLC-UV method for the quantification of 1-[(3,4-Dichlorophenyl)methyl]guanidine sulfuric acid.

1. Instrumentation and Materials:

  • HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A modern, high-purity silica-based reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.

  • Chemicals and Reagents:

    • 1-[(3,4-Dichlorophenyl)methyl]guanidine sulfuric acid reference standard

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Potassium dihydrogen phosphate (analytical grade)

    • Orthophosphoric acid (analytical grade)

    • Purified water (18.2 MΩ·cm)

2. Chromatographic Conditions (Starting Point):

ParameterRecommended ConditionRationale
Mobile Phase 0.05 M Potassium Dihydrogen Phosphate Buffer (pH 3.5) : Acetonitrile (60:40 v/v)The low pH of the mobile phase is crucial for protonating the silanol groups on the silica surface, minimizing their interaction with the basic guanidine moiety and thus reducing peak tailing.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CTo ensure consistent retention times and peak shapes.
Detection Wavelength Determined by UV scan (likely around 220-230 nm)The dichlorophenyl group is expected to have a UV absorbance maximum in this region.
Injection Volume 10 µLA typical injection volume for analytical HPLC.

3. Validation Parameters:

The following parameters must be assessed according to ICH Q2(R1) guidelines:

  • Specificity (Forced Degradation Study): This is arguably the most critical validation parameter for a stability-indicating method. It demonstrates that the method can unequivocally assess the analyte in the presence of its potential degradation products.[7][8] A target degradation of 5-20% is recommended.[8]

    • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Dry heat at 105 °C for 48 hours.

    • Photolytic Degradation: Expose the sample to UV and visible light as per ICH Q1B guidelines.

    The peak purity of the analyte should be assessed using a photodiode array (PDA) detector to ensure it is not co-eluting with any degradants.

  • Linearity: The ability of the method to elicit test results that are directly proportional to the analyte concentration. This is typically assessed over a range of 80-120% of the expected sample concentration. A minimum of five concentration levels should be used, and the correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy (Recovery): The closeness of the test results to the true value. This is determined by spiking a placebo with known concentrations of the analyte (e.g., 80%, 100%, and 120% of the target concentration) and calculating the percentage recovery. Acceptance criteria are typically 98-102%.

  • Precision:

    • Repeatability (Intra-day precision): The precision of the method over a short interval of time with the same analyst and equipment. This is typically assessed by performing six replicate injections of the 100% concentration standard. The relative standard deviation (RSD) should be ≤ 2%.

    • Intermediate Precision (Inter-day precision): The precision of the method between different days, analysts, and/or equipment. The RSD between the results from the different conditions should be ≤ 2%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ):

    • LOD: The lowest amount of analyte that can be detected but not necessarily quantitated. Often determined as a signal-to-noise ratio of 3:1.[9]

    • LOQ: The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. Often determined as a signal-to-noise ratio of 10:1.[9]

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage. Parameters to vary include:

    • Mobile phase pH (± 0.2 units)

    • Organic phase composition (± 2%)

    • Column temperature (± 5 °C)

    • Flow rate (± 0.1 mL/min)

Visualizing the Validation Workflow

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) cluster_2 Method Implementation MD_Start Define Analytical Target Profile MD_Params Select Initial HPLC Parameters (Column, Mobile Phase, etc.) MD_Start->MD_Params MD_Opt Optimize Separation MD_Params->MD_Opt Specificity Specificity (Forced Degradation) MD_Opt->Specificity Begin Validation Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Routine_Use Routine Analysis Robustness->Routine_Use System_Suitability System Suitability Testing Routine_Use->System_Suitability

Caption: A flowchart illustrating the key stages of HPLC method development and validation.

Comparative Analysis of Analytical Technologies

While a validated HPLC-UV method is often sufficient, other technologies may offer significant advantages depending on the specific analytical needs.

HPLC-UV vs. UPLC-UV

UPLC, or Ultra-Performance Liquid Chromatography, utilizes columns with smaller particle sizes (<2 µm) and operates at higher pressures than conventional HPLC.[10][11] This leads to several key performance improvements.

FeatureHPLC-UVUPLC-UVRationale & Insights
Analysis Time Longer (typically 15-30 min)Shorter (typically 1-5 min)The smaller particle size in UPLC columns provides higher separation efficiency, allowing for faster flow rates and shorter run times without sacrificing resolution.[10][12]
Resolution GoodExcellentUPLC provides narrower and sharper peaks, leading to better resolution of closely eluting compounds.[13]
Sensitivity ModerateHigherThe narrower peaks in UPLC result in a greater peak height for the same amount of analyte, leading to improved signal-to-noise and lower detection limits.[10][11]
Solvent Consumption HigherLowerThe shorter run times and lower flow rates often used in UPLC result in significantly less solvent consumption per analysis.[10]
Cost Lower initial investmentHigher initial investmentUPLC systems are more expensive than standard HPLC systems due to the need for pumps and detectors that can handle higher pressures.[11]
HPLC-UV vs. LC-MS/MS

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) offers a significant leap in sensitivity and selectivity compared to UV detection.

FeatureHPLC-UVLC-MS/MSRationale & Insights
Selectivity Good (based on UV absorbance)Excellent (based on mass-to-charge ratio)LC-MS/MS can differentiate between compounds with the same retention time but different molecular weights, providing a much higher degree of certainty in identification.
Sensitivity Lower (µg/mL to high ng/mL range)Very High (pg/mL to low ng/mL range)Mass spectrometry is an inherently more sensitive detection technique than UV absorbance.[14]
Matrix Effects Less susceptibleMore susceptible to ion suppression/enhancementThe ionization process in the mass spectrometer can be affected by co-eluting compounds from the sample matrix, potentially impacting quantitation.
Cost & Complexity Lower cost, simpler operationHigh cost, more complex operation and maintenanceLC-MS/MS systems are significantly more expensive and require more specialized expertise to operate and maintain.
Structural Information Limited (only UV spectrum)Provides molecular weight and fragmentation dataMS/MS can provide valuable structural information about the analyte and its degradation products.
Decision-Making Framework for Technology Selection

Technology_Selection Start Define Analytical Requirements Is_High_Throughput_Needed High Throughput Needed? Start->Is_High_Throughput_Needed Is_Trace_Analysis_Required Trace Level Analysis (e.g., impurity profiling)? Is_High_Throughput_Needed->Is_Trace_Analysis_Required No UPLC UPLC-UV: - Fast - High resolution - Reduced solvent use Is_High_Throughput_Needed->UPLC Yes Is_Budget_Limited Limited Budget? Is_Trace_Analysis_Required->Is_Budget_Limited No LCMS LC-MS/MS: - Ultra-sensitive - Highly selective - Structural elucidation Is_Trace_Analysis_Required->LCMS Yes HPLC HPLC-UV: - Robust - Cost-effective - Suitable for routine QC Is_Budget_Limited->HPLC Yes Is_Budget_Limited->UPLC No

Caption: A decision tree to guide the selection of the most appropriate analytical technology.

A Note on the Sulfuric Acid Counter-Ion

The topic specifies the sulfuric acid salt of the guanidine compound. While the primary focus of the HPLC-UV method is the quantification of the active moiety, it is sometimes necessary to quantify the counter-ion. This is typically not done by reversed-phase HPLC. Ion chromatography with conductivity detection is the standard and recommended method for the quantification of inorganic ions like sulfate in pharmaceutical samples.[2][4][6]

Conclusion

The selection of an analytical method for the quantification of 1-[(3,4-Dichlorophenyl)methyl]guanidine sulfuric acid is a multi-faceted decision that requires a balance of performance, cost, and the specific requirements of the analysis.

  • A validated HPLC-UV method is a robust, cost-effective, and widely accessible solution for routine quality control and release testing. With careful method development, particularly regarding mobile phase pH, excellent peak shape and reliable quantification can be achieved.

  • UPLC-UV offers a significant improvement in throughput and a reduction in solvent consumption, making it an ideal choice for laboratories with a high sample load.

  • LC-MS/MS is the gold standard for applications requiring the highest sensitivity and selectivity, such as the analysis of low-level impurities, degradation products, or for bioanalytical studies.

By understanding the principles of method validation and the comparative advantages of each technology, researchers and drug development professionals can make informed decisions to ensure the quality, safety, and efficacy of their pharmaceutical products.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]

  • Ion chromatography testing for pharmaceuticals and materials. Manufacturing Chemist. [Link]

  • UPLC vs HPLC: what is the difference? Alispharm. [Link]

  • HPLC and UPLC: Key Differences, Advantages, and Applications in Pharmaceutical Analysis. WebofPharma. [Link]

  • Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab? Technology Networks. [Link]

  • Prospects of UPLC in Pharmaceutical Analysis over HPLC. Journal of Pharmaceutical Research International. [Link]

  • A Review on Comparative study of HPLC and UPLC. Research Journal of Pharmacy and Technology. [Link]

  • Important Guidelines for Optimizing Speed and Sensitivity in Small-Molecule LC-UV and LC-MS. LCGC International. [Link]

  • Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. In-fact. [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. [Link]

  • HPLC Application for Retention of Guanidine by Mixed-Mode Chromatography. SIELC Technologies. [Link]

  • Calculating LOD and LOQ for HPLC and UV Methods. Pharma Validation. [Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.